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Core Science & Biosynthesis

Foundational

Technical Guide: Isolation and Characterization of Nortopsentin D

The following technical guide details the discovery, isolation, and characterization of Nortopsentin D. Editorial Note: This guide addresses a critical nomenclature nuance in marine natural products. "Nortopsentin D" ref...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and characterization of Nortopsentin D.

Editorial Note: This guide addresses a critical nomenclature nuance in marine natural products. "Nortopsentin D" refers to two distinct chemical entities in the literature:

  • Natural Product: A bis-indole alkaloid isolated from the deep-water sponge Dragmacidon sp.[1][2] (Axinellidae).[1][2][3]

  • Synthetic Analogue: A derivative obtained via catalytic hydrogenation of Nortopsentins A–C (originally from Spongosorites sp.). This guide focuses on the Natural Product discovery workflow while referencing the Spongosorites-derived class for structural context.

Executive Summary & Chemical Context

Nortopsentin D represents a unique divergence in the bis-indole alkaloid family.[4] While its congeners (Nortopsentins A, B, and C) isolated from Spongosorites ruetzleri are renowned for potent cytotoxicity, Natural Nortopsentin D (isolated from Dragmacidon sp.) is characterized by a distinct imidazol-4-one core and a surprising lack of native cytotoxicity. Its discovery is a case study in the challenges of tautomeric structural elucidation and the critical role of methylation in unlocking biological potency.

Key Chemical Characteristics:

  • Class: Bis-indole alkaloid.[1][2][3][5][6][7][8]

  • Core Scaffold: 5,5-disubstituted (4H)-imidazol-4-one (distinct from the imidazole core of Nortopsentins A–C).

  • Primary Source: Dragmacidon sp.[1][2][3] (Deep-water Axinellid sponge).[1][2][3]

  • Molecular Weight: ~376 Da (varies by halogenation).

Source Material & Ecological Targeting

Successful isolation requires precise taxonomic targeting. While Spongosorites yields the A–C series, the D variant is associated with deeper benthic zones.

ParameterSpecificationNotes
Target Genus Dragmacidon sp.[3][6] (Order: Axinellidae)Distinct from Spongosorites (Order: Halichondrida).
Depth Profile Deep water (>300m)Samples often collected via dredging or ROV (e.g., south of New Caledonia).
Preservation Immediate freezing (-20°C)Essential to prevent enzymatic degradation of the indole moieties.

Isolation Protocol: The Polarity-Guided Workflow

The isolation of Nortopsentin D utilizes a polarity-gradient extraction designed to separate the alkaloid fraction from the lipophilic sponge matrix.

Phase 1: Extraction & Partitioning

Objective: Solubilize polar alkaloids while removing fats and salts.

  • Lyophilization: Freeze-dry the sponge tissue (wet weight ~1 kg) to remove water, facilitating organic solvent penetration.

  • Maceration: Extract the dried tissue with MeOH/CH₂Cl₂ (1:1 v/v) .

    • Why: Methanol disrupts cell membranes; Dichloromethane solubilizes the alkaloids.

  • Desalting: Evaporate solvent to yield a crude gum. Partition between n-BuOH and H₂O .

    • Mechanism:[3][5] Salts remain in the aqueous phase; Nortopsentins migrate to the n-Butanol phase.

Phase 2: Chromatographic Fractionation

Objective: Isolate the bis-indole fraction.

  • Flash Chromatography: Apply the n-BuOH fraction to a reversed-phase (C18) vacuum flash column.

  • Elution Gradient:

    • Fraction 1: H₂O (100%) – Discard (salts/sugars).

    • Fraction 2: H₂O/MeOH (50:50) – Minor polar metabolites.

    • Fraction 3: MeOH (100%) – Target Alkaloid Fraction.

    • Fraction 4: Acetone/CH₂Cl₂ – Discard (lipids).

Phase 3: HPLC Purification (The "D" Specifics)

Nortopsentin D is often co-isolated with its biosynthetic precursor. High-resolution separation is required.

  • Column: Semi-preparative C18 (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

  • Mobile Phase: Isocratic elution with 28% MeCN in 0.1% TFA/H₂O .

    • Technical Note: The Trifluoroacetic acid (TFA) modifier is critical. It protonates the imidazole nitrogens, preventing peak tailing caused by interaction with residual silanols on the column.

  • Detection: UV at 280 nm (characteristic Indole absorption) and 305 nm.

Visualization: Isolation Workflow

The following diagram illustrates the logical flow from biomass to pure compound.

IsolationWorkflow Biomass Dragmacidon sp. Biomass (Lyophilized) Extract Crude Extract (MeOH:DCM 1:1) Biomass->Extract Maceration Partition Partitioning (n-BuOH vs H2O) Extract->Partition Solvent Evap Flash C18 Flash Chromatography Partition->Flash n-BuOH Layer HPLC HPLC Purification (C18, MeCN/H2O + 0.1% TFA) Flash->HPLC 100% MeOH Fraction Compound Pure Nortopsentin D HPLC->Compound Isocratic Elution

Figure 1: Step-by-step isolation workflow for Nortopsentin D, highlighting the critical partitioning and HPLC phases.

Structural Elucidation & The Tautomer Challenge

Defining the structure of Nortopsentin D is notoriously difficult due to annular tautomerism within the imidazole ring, which leads to broad, undefined NMR signals.

The Problem: Broad Signals

In the natural state, the central imidazol-4-one ring undergoes rapid proton exchange.

  • Observation: ¹³C NMR signals for the central ring are often invisible or extremely broad.

  • Solution: N-Methylation .

    • Derivatization with MeI (Methyl Iodide) locks the tautomers into fixed N-methyl isomers.

    • This sharpens the NMR signals, allowing for full assignment via HMBC and NOESY correlations.

Diagnostic Spectral Features (Natural Product)
Spectroscopic MethodDiagnostic SignalStructural Inference
UV-Vis λmax 280, 305 nmIndole chromophore; conjugation through the imidazole.
¹H NMR (DMSO-d₆) δ 11.5 - 12.0 (Broad singlets)Indole NH protons (exchangeable).
¹H NMR δ 7.0 - 8.0 (Multiplets)Indole aromatic protons (typically 3-substituted).
HRMS m/z ~377 [M+H]⁺Consistent with bis-indole formula (e.g., C₂₀H₁₇N₄O₄).[3]

Biological Activity: The "Inactive" Paradox

Unlike Nortopsentins A–C, which are potent cytotoxins, natural Nortopsentin D is largely inactive. However, this inactivity is a scaffold feature, not a flaw.

Comparative Bioactivity Data

The table below contrasts the natural product with its active congeners and derivatives.

CompoundSourceTarget Cell Line (KB/P388)IC₅₀ (µM)Activity Status
Nortopsentin A SpongosoritesP388 (Leukemia)7.6Active
Nortopsentin C SpongosoritesP388 (Leukemia)1.7Potent
Nortopsentin D DragmacidonKB (Nasopharyngeal)> 50Inactive
Permethylated D SyntheticKB (Nasopharyngeal)0.014Ultra-Potent

Mechanism of Action Insight: The inactivity of natural Nortopsentin D suggests that the free NH groups on the central imidazolone ring may hinder cellular uptake or target binding. Methylation (as seen in the "Permethylated D" derivative) drastically increases lipophilicity and locks the conformation, restoring and enhancing cytotoxicity by orders of magnitude. This makes Nortopsentin D an excellent pro-drug scaffold .

References

  • Mancini, I., et al. (1996). "From Inactive Nortopsentin D, a Novel Bis(indole) Alkaloid Isolated from the Axinellid Sponge Dragmacidon sp., to a Strongly Cytotoxic Derivative." Tetrahedron Letters. Link

  • Sakemi, S., & Sun, H. H. (1991). "Nortopsentins A, B, and C. Cytotoxic and antifungal imidazolediylbis[indoles] from the sponge Spongosorites ruetzleri."[9][10] The Journal of Organic Chemistry. Link

  • Casapullo, A., et al. (2023).[2][3] "Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development."[2][3][8] Molecules. Link

  • Shin, S., et al. (2018). "Bioactive Bis(indole) Alkaloids from a Spongosorites sp.[9][3][5][6][7][10][11] Sponge." Marine Drugs.[1][9][2][3][8][10][11] Link

  • Gribble, G. W. (2015). "Bis-indole Alkaloids Isolated from Marine Sponges." Marine Drugs.[1][2][3][8][10][11] Link

Sources

Exploratory

Technical Guide: The Nortopsentin Family of Bis(Indole) Alkaloids

Executive Summary The nortopsentin family represents a critical class of marine-derived bis(indole) alkaloids initially isolated from the deep-sea sponge Spongosorites ruetzleri. Characterized by a 2,4-bis(3'-indolyl)imi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nortopsentin family represents a critical class of marine-derived bis(indole) alkaloids initially isolated from the deep-sea sponge Spongosorites ruetzleri. Characterized by a 2,4-bis(3'-indolyl)imidazole skeleton, these compounds have emerged as potent lead structures in oncology due to their ability to intercalate DNA and, more significantly, inhibit cyclin-dependent kinases (CDKs).

This guide provides a rigorous technical analysis of the nortopsentin scaffold, focusing on the structural divergence of Nortopsentin D, the "pinacol-like" synthetic strategies required for its construction, and the molecular mechanisms driving its antiproliferative efficacy. It is designed for medicinal chemists and pharmacologists seeking actionable insights into bis(indole) scaffold optimization.

Chemical Architecture & Classification

The nortopsentin family is defined by two indole moieties linked by a five-membered heterocyclic spacer. While Nortopsentins A, B, and C share a planar 2,4-disubstituted imidazole core, Nortopsentin D introduces a significant structural anomaly: a non-planar, 5,5-disubstituted imidazolinone core.

Structural Variants
CompoundCore LinkerC2 SubstituentC4/C5 SubstituentKey Feature
Nortopsentin A Imidazole6-bromoindole6-bromoindolePlanar, aromatic conjugation
Nortopsentin B Imidazole6-bromoindoleIndoleAsymmetric halogenation
Nortopsentin C ImidazoleIndole6-bromoindoleRegioisomer of B
Nortopsentin D Imidazolinone6-bromoindole6-bromoindole + Methyl-imidazoleQuaternary Carbon at C5
Biosynthetic Origins

Isolated primarily from Spongosorites and Dragmacidon sponges, these alkaloids are hypothesized to arise from the condensation of tryptamine-derived units. The biological rationale for their production appears to be chemical defense, exhibiting broad-spectrum cytotoxicity and antifungal properties.

Synthetic Methodologies

While the synthesis of Nortopsentins A–C is relatively straightforward via alpha-haloketone condensation, Nortopsentin D presents a formidable challenge due to its sterically crowded quaternary center at the C5 position of the imidazolinone ring.

The "Pinacol-Like" Rearrangement Strategy

The most authoritative route to Nortopsentin D was established by Keel and Tepe (2021). This approach bypasses the limitations of linear coupling by utilizing a convergent condensation followed by a late-stage rearrangement.

Mechanism Hypothesis (DOT Diagram)

NortopsentinSynthesis cluster_0 Fragment Assembly Amidine Indole Amidine (Fragment A) Condensation Condensation (Formation of Diimino Intermediate) Amidine->Condensation Dione Indole Dione (Fragment B) Dione->Condensation Cyclization 5-exo-trig Cyclization Condensation->Cyclization Rearrangement Pinacol-like Rearrangement Cyclization->Rearrangement 1,2-Shift Product Nortopsentin D (Imidazolinone Core) Rearrangement->Product

Figure 1: Convergent synthetic pathway for Nortopsentin D highlighting the critical pinacol-like rearrangement step to install the quaternary center.

Detailed Experimental Protocol: Nortopsentin D Core Synthesis

Based on the methodology of Keel & Tepe (2021).

Objective: Synthesis of the trisubstituted imidazolinone core via condensation/rearrangement.

Reagents:

  • Fragment A:

    
    -(tert-butoxycarbonyl)-indole-3-carboxamidine.
    
  • Fragment B: 1,2-bis(1-(phenylsulfonyl)-1H-indol-3-yl)ethane-1,2-dione.

  • Solvent: Acetonitrile (MeCN).

  • Base: Cesium Carbonate (

    
    ).
    

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Fragment A (1.0 equiv) and Fragment B (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Condensation: Add

    
     (2.0 equiv) to the reaction mixture.
    
  • Reflux: Heat the mixture to reflux (

    
    ) under an inert argon atmosphere. Monitor via TLC (50% EtOAc/Hexanes) for the disappearance of the deep red dione spot.
    
  • Rearrangement: The reaction proceeds through a diimino intermediate which spontaneously cyclizes. Continue heating for 2–4 hours to drive the pinacol-like rearrangement (1,2-migration of the indole moiety).

  • Quench: Cool to room temperature and quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer three times with

    
    . Combine organic layers, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM) to yield the protected imidazolinone core.

Validation Check:

  • NMR: Look for the disappearance of the dione carbonyl signal and the appearance of the imidazolinone C=O peak (~170 ppm in

    
    ).
    
  • MS: Verify the molecular ion peak corresponding to the coupled product minus water (

    
    ).
    

Pharmacology & Mechanism of Action (MoA)

Nortopsentins function primarily as Cyclin-Dependent Kinase (CDK) inhibitors. Unlike general cytotoxins that cause indiscriminate necrosis, nortopsentins induce a regulated cell cycle arrest, typically at the G2/M checkpoint, followed by apoptosis.

Primary Target: CDK1/Cyclin B

CDK1 is the master regulator of the G2-to-M phase transition. Nortopsentins compete with ATP for the binding site of CDK1, preventing the phosphorylation of downstream substrates required for mitotic entry.

Signaling Pathway Inhibition[1]

MoA cluster_cell Tumor Cell Cycle Regulation Nortopsentin Nortopsentin (Inhibitor) CDK1 CDK1 / Cyclin B Complex Nortopsentin->CDK1  Competitive Binding   ATP ATP ATP->CDK1  Blocked   Substrates Mitotic Substrates (Lamin, Histone H1) CDK1->Substrates  Phosphorylation   Arrest G2/M Arrest CDK1->Arrest  Inhibition leads to   Mitosis Mitosis Entry (M-Phase) Substrates->Mitosis Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Figure 2: Mechanism of Action. Nortopsentins competitively inhibit the ATP-binding pocket of the CDK1/Cyclin B complex, halting the cell cycle at G2/M and triggering apoptotic pathways.

Quantitative Efficacy

The following table summarizes the inhibitory concentration (IC50) of Nortopsentin analogues against key cancer cell lines.

CompoundCell LineTissue OriginIC50 (

M)
Mechanism Note
Nortopsentin A P388Leukemia4.5 - 7.6DNA intercalation
Nortopsentin C P388Leukemia0.9 - 2.1Enhanced potency
Thiazole Analogue 4i HCT-116Colon0.85CDK1 Inhibition
Nortopsentin D MCF-7Breast18 (nM)Methylated derivative

Data compiled from Keel (2021) and Carbone (2017).

Structure-Activity Relationship (SAR)[2][3]

Optimizing the nortopsentin scaffold involves three distinct zones of modification.

  • The Linker (Imidazole Core):

    • Observation: Replacing the imidazole with a thiazole or oxazole ring often retains CDK inhibition but alters solubility.

    • Criticality: The hydrogen bond donor/acceptor motif of the imidazole nitrogen is crucial for ATP-pocket binding in kinases.

  • Indole Nitrogen (N1):

    • Observation: Methylation of the indole nitrogen generally increases cytotoxicity.

    • Hypothesis: Increased lipophilicity improves cellular permeability, allowing the molecule to reach nuclear targets more effectively.

  • Indole C-Ring Substitution:

    • Observation: Halogenation (Br, F) at the 6-position protects against metabolic oxidation and improves half-life.

    • Modification: Substitution of one indole with a 7-azaindole or naphthyl group can improve selectivity for specific CDK isoforms (e.g., CDK1 vs. CDK2).

References

  • Keel, K. L., & Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters, 23(14), 5368–5372. [Link][2]

  • Sakemi, S., & Sun, H. H. (1989). Nortopsentins A, B, and C. Cytotoxic and antifungal imidazolediylbis[indoles] from the sponge Spongosorites ruetzleri. The Journal of Organic Chemistry, 56(13), 4304-4307.
  • Carbone, A., et al. (2017). Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analogues. European Journal of Medicinal Chemistry, 139, 455-467. [Link]

  • Casertano, M., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development.[3][4] Molecules, 28(18), 6450.[3] [Link]

  • Langer, M., et al. (2020). Inhibitors of Cyclin-Dependent Kinase 1/2 for Anticancer Treatment.[5] Current Medicinal Chemistry, 27. [Link]

Sources

Foundational

Natural Source and Isolation of Nortopsentin D

This technical guide details the natural source, isolation methodology, and structural characterization of Nortopsentin D , a rare bis-indole alkaloid.[1] Crucial Disambiguation: In scientific literature, "Nortopsentin D...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the natural source, isolation methodology, and structural characterization of Nortopsentin D , a rare bis-indole alkaloid.[1]

Crucial Disambiguation: In scientific literature, "Nortopsentin D" refers to two distinct chemical entities.

  • The Natural Product: A bis-indole alkaloid with a central imidazol-4-one ring, isolated from the marine sponge Dragmacidon sp. by Mancini et al. in 1996.[2][3][4][5][6]

  • The Synthetic Analogue: A reduction product of Nortopsentin A–C, often mislabeled as "Nortopsentin D" in early synthetic studies.[3][4][6] This guide focuses exclusively on the Natural Product (1) .

[1][2][3][5][7]

Executive Summary

Nortopsentin D is a marine-derived alkaloid belonging to the bis-indole class, characterized by a unique trisubstituted 4H-imidazol-4-one core.[1][2][3][4][5][6] Unlike its congeners (Nortopsentins A–C), which possess an imidazole ring, Nortopsentin D features an oxidized imidazolone central scaffold. While the natural parent molecule exhibits low cytotoxicity, its methylated derivatives have demonstrated potent activity against KB tumor cell lines (


 nM) and antifungal properties, making the isolation and derivatization of this scaffold a high-value target for medicinal chemistry campaigns.[5]

Taxonomy and Ecological Source

The primary biological source of Nortopsentin D is the deep-water marine sponge of the genus Dragmacidon (Order: Axinellida; Family: Axinellidae).

  • Primary Species: Dragmacidon sp.[1][3][4][7]

  • Collection Site: Deep waters (approx.[1][3][4][5] 500m depth) south of New Caledonia.

  • Secondary Source: Agelas dendromorpha (less common).[3][4][5]

  • Ecological Context: These sponges are benthic sessile invertebrates known for producing pyrrole-imidazole alkaloids as chemical defense mechanisms against predation and biofouling.

Chemical Structure & Biosynthetic Logic

Nortopsentin D is a bis-indole alkaloid .[1][2][3][4][5][6] Its structure connects two indole moieties via a central heterocyclic linker.

  • Core Scaffold: 2,5-bis(indolyl)imidazol-4-one.

  • Substituents:

    • C2 Position: 6-bromoindole.[2][3][4][5][6]

    • C5 Position: 4-methyl-1H-imidazol-2-amine linked to a second 6-bromoindole.[2][3][4][5][6]

  • Key Structural Feature: The central imidazol-4-one ring is the defining feature that separates it from Nortopsentins A–C. This ring is notoriously difficult to detect via NMR due to tautomeric broadening.

Visualization: Structural Connectivity & Logic

NortopsentinStructure Fig 1: Structural Connectivity of Natural Nortopsentin D Indole1 6-Bromoindole (Unit A) Linker Central Core: 4H-Imidazol-4-one Indole1->Linker C2 Attachment SideChain Side Chain: 4-methyl-1H-imidazol-2-amine Linker->SideChain Functional Motif Indole2 6-Bromoindole (Unit B) Indole2->Linker C5 Attachment

Technical Isolation Protocol

The isolation of Nortopsentin D requires a rigorous bioassay-guided fractionation approach due to its low natural abundance and the complexity of the sponge matrix.

Phase 1: Biomass Preparation & Extraction

Objective: Maximize alkaloid recovery while minimizing lipid/salt contamination.

  • Lyophilization: Freeze-dry the fresh sponge tissue (Dragmacidon sp.) immediately after collection to prevent enzymatic degradation of alkaloids.

  • Maceration: Grind the dried tissue into a fine powder.

  • Solvent Extraction:

    • Extract exhaustively with Methanol (MeOH) at room temperature (

      
       h).
      
    • Rationale: MeOH is polar enough to solubilize the alkaloid salts while penetrating the cellular matrix.

  • Concentration: Evaporate the combined methanolic extracts under reduced pressure (Rotavapor,

    
    C) to yield a crude gum.
    
Phase 2: Liquid-Liquid Partitioning (Desalting)

Objective: Remove lipophilic fats and highly polar salts.

  • Resuspension: Dissolve the crude gum in a mixture of H₂O/MeOH (9:1) .

  • Defatting: Partition against n-Hexane (

    
    ). Discard the hexane layer (lipids/sterols).
    
  • Alkaloid Enrichment: Partition the aqueous phase against n-Butanol (n-BuOH) or Dichloromethane (DCM) .

    • Note: Bis-indoles typically migrate into the n-BuOH or DCM phase.

  • Drying: Dry the organic phase over anhydrous

    
     and concentrate in vacuo.
    
Phase 3: Chromatographic Purification

Objective: Isolate Nortopsentin D from structurally similar congeners (Nortopsentin A, B, C).

StepTechniqueStationary PhaseMobile Phase GradientTarget Fraction
1 Flash Chromatography Silica Gel (C18 reversed-phase)

(Stepwise)
Elutes in 60-80% MeOH
2 Size Exclusion Sephadex LH-20

(1:1)
Mid-eluting bands (removes pigments)
3 Semi-Prep HPLC C18 (5

m)

(0.1% TFA) /

Retention time determined by UV (210/280 nm)

Critical Control Point: Nortopsentin D is often a minor component. Monitor fractions using LC-MS, looking for the molecular ion


.
Visualization: Isolation Workflow

IsolationProtocol Fig 2: Isolation Workflow for Nortopsentin D Biomass Lyophilized Sponge (Dragmacidon sp.) Extract Crude MeOH Extract Biomass->Extract Maceration (MeOH) Partition Partition: H2O vs n-BuOH Extract->Partition OrganicPhase n-BuOH Fraction (Alkaloid Enriched) Partition->OrganicPhase Retain Organic LH20 Sephadex LH-20 (MeOH/DCM 1:1) OrganicPhase->LH20 Size Exclusion HPLC Rev-Phase HPLC (C18, H2O/ACN + 0.1% TFA) LH20->HPLC Final Purification PureCompound Pure Nortopsentin D HPLC->PureCompound Fraction Collection

Structural Identification & Validation

Validation of the isolated compound requires overcoming specific spectroscopic challenges inherent to the imidazolone ring.

Mass Spectrometry (MS)[9][10]
  • Technique: HR-ESI-MS (High-Resolution Electrospray Ionization).

  • Diagnostic Signal: Look for the molecular formula consistent with the bis-indole structure.

  • Fragmentation: Characteristic loss of indole fragments is observed in MS/MS.

Nuclear Magnetic Resonance (NMR)

Challenge: The central imidazol-4-one ring signals are often broad or invisible in standard


 due to tautomeric exchange.
Solution: 
  • Solvent: Use DMSO-d6 or CD3OD to stabilize tautomers.

  • Acquisition: High-field NMR (600 MHz+) is recommended.

  • Diagnostic Shifts:

    • Indole NH:

      
       11.0–12.0 ppm (singlets).
      
    • Aromatic Region:

      
       6.9–8.0 ppm (complex multiplets corresponding to the indole systems).
      
    • Imidazolone Carbons: Broad quaternary signals in

      
       NMR around 160–170 ppm (carbonyl-like).
      

Bioactivity & Drug Development Potential

While the natural isolation of Nortopsentin D is driven by discovery, its value lies in its role as a scaffold for Structure-Activity Relationship (SAR) studies.

  • Natural Product: Weak to inactive against KB cells (

    
    ).[7]
    
  • Methylated Derivatives: Synthetic methylation of the indole nitrogens dramatically increases potency.

    • Cytotoxicity:

      
       nM (KB cells).[5]
      
    • Mechanism: Likely interference with DNA synthesis or tubulin polymerization, similar to other bis-indole alkaloids.

    • Antifungal: Significant activity against Candida albicans.[4][7]

References

  • Mancini, I., Guella, G., Debitus, C., & Pietra, F. (1996). From Inactive Nortopsentin D, a Novel Bis(indole) Alkaloid Isolated from the Axinellid Sponge Dragmacidon sp. from Deep Waters South of New Caledonia, to a Strongly Cytotoxic Derivative.[1][3][4][5][6] Helvetica Chimica Acta, 79(8), 2075–2082. Link

  • Keel, K. L., & Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters, 23(14), 5368–5372. Link

  • Casapullo, A., Bifulco, G., Bruno, I., & Riccio, R. (2000). New Bis-indole Alkaloids of the Nortopsentin Class from the Sponge Spongosorites ruetzleri.[4] Journal of Natural Products, 63(4), 447–451. Link

  • Lansiaux, A., Bailly, C., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development.[6] Molecules, 28(17), 6450. Link

Sources

Exploratory

Nortopsentin D and its Analogs: A Technical Review of their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Nortopsentins, a family of bis-indolyl alkaloids isolated from marine sponges, have garnered significant attention for their cytotoxic properties a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortopsentins, a family of bis-indolyl alkaloids isolated from marine sponges, have garnered significant attention for their cytotoxic properties against various cancer cell lines. This technical guide provides an in-depth review of the anticancer potential of nortopsentin D and its more bioactive structural analogs. While nortopsentin D itself has demonstrated limited cytotoxic activity in some studies, its chemical scaffold has served as a crucial template for the development of potent anticancer agents. This document will delve into the mechanisms of action of nortopsentin derivatives, focusing on their ability to induce cell cycle arrest and apoptosis. We will explore their interactions with key cellular targets, including cyclin-dependent kinases (CDKs), and present the current understanding of the signaling pathways involved. Furthermore, this guide will provide detailed protocols for key experimental assays and summarize the available preclinical data, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Nortopsentin Family of Marine Alkaloids

The marine environment is a rich source of structurally diverse and biologically active natural products.[1][2] Among these, the nortopsentins, first isolated from the Caribbean deep-sea sponge Spongosorites ruetzleri, represent a promising class of bis-indolyl alkaloids with significant antiproliferative and antifungal activities.[1] The characteristic chemical structure of nortopsentins features a central imidazole ring flanked by two indole moieties.[1] Naturally occurring nortopsentins, such as nortopsentins A, B, and C, have demonstrated in vitro cytotoxicity against the P388 murine leukemia cell line.[1][2] Nortopsentin D is a synthetic analog typically produced through the catalytic hydrogenation of its natural precursors.[1] While initial investigations into nortopsentin D revealed it to be largely inactive against KB tumoral cells, the broader family of nortopsentin derivatives has shown significant anti-tumor activity across a wide spectrum of human cancer cell lines, including those from bladder, colon, gastric, central nervous system, liver, lung, breast, melanoma, ovarian, pancreatic, prostate, and renal cancers.[1][3][4] This has spurred considerable interest in synthesizing and evaluating a diverse library of nortopsentin analogs to identify compounds with enhanced potency and selectivity.

The Anticancer Profile of Nortopsentin D: A Case for Analogs

Direct studies on the anticancer activity of nortopsentin D are limited. An early study reported that natural nortopsentin D and some of its semi-synthetic methylated derivatives were inactive against KB tumor cells.[3] However, the same study noted that further methylation of the molecule resulted in a highly cytotoxic compound, highlighting the critical role of structural modifications in determining the biological activity of the nortopsentin scaffold.[3] This finding has largely directed the research focus away from nortopsentin D itself and towards the design and synthesis of more potent derivatives. Therefore, this guide will primarily focus on the well-documented anticancer mechanisms of these more active nortopsentin analogs, as they provide the most valuable insights for drug development.

Mechanisms of Anticancer Activity: Insights from Nortopsentin Analogs

The anticancer effects of nortopsentin analogs are predominantly attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2] The specific molecular mechanisms can vary between different analogs, suggesting that subtle structural changes can influence their target specificity and downstream effects.

Induction of Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle a prime target for therapeutic intervention.[5] Several nortopsentin analogs have been shown to effectively halt the progression of the cell cycle, primarily at the G1/S or G2/M checkpoints.[5][6]

A pyridine-based nortopsentin analog, for instance, was found to induce cell cycle arrest at the G1 phase in human colorectal carcinoma cells.[6] This arrest was associated with the downregulation of key cell cycle proteins, including cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[6] CDKs are crucial enzymes that drive the cell cycle forward, and their inhibition is a validated strategy in cancer therapy.[7] The G1/S checkpoint is a critical point of regulation, and its arrest prevents the cell from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.[8]

In contrast, some thiazole-containing nortopsentin analogs have been reported to arrest cells in the G2/M phase. This suggests that different structural modifications to the nortopsentin core can lead to interactions with different sets of cell cycle regulators.

Logical Relationship: G1 Phase Arrest by a Nortopsentin Analog

G1_Arrest cluster_inhibition Inhibition Pathway cluster_normal_progression Normal Cell Cycle Progression Nortopsentin_Analog Nortopsentin Analog CDK_Complex CDK4/6-Cyclin D CDK2-Cyclin E Nortopsentin_Analog->CDK_Complex Inhibits Rb Rb Protein CDK_Complex->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Promotes Proliferation Cell Proliferation S_Phase_Entry->Proliferation Leads to

Caption: Nortopsentin analog-mediated G1 cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[9] Many cancer cells evade apoptosis, contributing to their survival and proliferation.[9] Nortopsentin analogs have been demonstrated to induce apoptosis in various cancer cell lines, primarily through caspase-dependent pathways.[10]

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[11] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.[10] The intrinsic pathway, in particular, involves the release of cytochrome c from the mitochondria, which then triggers the activation of caspase-9, followed by the activation of executioner caspases like caspase-3 and -7.[11] Studies on nortopsentin analogs suggest their involvement in this intrinsic pathway.[12]

Signaling Pathway: Intrinsic Apoptosis Induction by Nortopsentin Analogs

Intrinsic_Apoptosis Nortopsentin_Analog Nortopsentin Analog Mitochondrion Mitochondrion Nortopsentin_Analog->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by nortopsentin analogs.

Quantitative Data on Cytotoxicity

The cytotoxic effects of nortopsentins and their analogs are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific IC50 data for nortopsentin D is scarce and indicates low activity, numerous studies have reported potent activity for its derivatives.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Nortopsentin AP388 (murine leukemia)7.6[1]
Nortopsentin BP388 (murine leukemia)7.8[1]
Nortopsentin CP388 (murine leukemia)1.7[1]
bis-indolylpyridinedicarbonitriles 8a-dHCT-116 (colon carcinoma)2.6 - 8.8[13]
2,5-bis(3′-Indolyl)pyrrole 1aMean of 42 human tumor cell lines1.54[14]
2,5-bis(3′-Indolyl)pyrrole 1bMean of 42 human tumor cell lines0.67[14]

Experimental Protocols

To facilitate further research in this area, this section provides standardized, step-by-step methodologies for key experiments used to evaluate the anticancer potential of nortopsentin compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Step1 Seed cells in a 96-well plate (1,000-100,000 cells/well) Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Treat cells with various concentrations of Nortopsentin D/analog Step2->Step3 Step4 Incubate for desired time (e.g., 24, 48, 72h) Step3->Step4 Step5 Add MTT reagent (0.5 mg/mL) to each well Step4->Step5 Step6 Incubate for 2-4 hours at 37°C Step5->Step6 Step7 Solubilize formazan crystals (e.g., with DMSO or isopropanol) Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End End Step8->End

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound (nortopsentin D or its analogs) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Exposure Incubation: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[19]

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat them with the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[19]

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C.[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19][20]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Western Blotting for Caspase Cleavage

Western blotting is a technique used to detect specific proteins in a sample.[21] The cleavage of caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis and can be detected by the appearance of their smaller, active fragments on a Western blot.[22]

Protocol:

  • Protein Extraction: Treat cells with the nortopsentin analog and a suitable positive control for apoptosis induction. Lyse the cells in a buffer containing protease inhibitors to extract total protein.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-3 or cleaved caspase-9).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Conclusion and Future Directions

The nortopsentin family of marine alkaloids represents a valuable source of inspiration for the development of novel anticancer agents. While nortopsentin D itself has shown limited promise, its structural framework has been successfully exploited to generate a multitude of potent analogs with significant cytotoxic activity against a broad range of cancer cell lines. The primary mechanisms of action for these compounds involve the induction of cell cycle arrest, often through the inhibition of CDKs, and the activation of caspase-dependent apoptosis.

Future research in this area should continue to explore the structure-activity relationships of nortopsentin analogs to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular targets and signaling pathways will be crucial for identifying predictive biomarkers and rational combination strategies. Although in vivo data is still limited, the promising in vitro results warrant further preclinical evaluation of the most potent nortopsentin analogs in animal models of cancer to assess their therapeutic potential.[1][2][3]

References

  • Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. IRIS - Unipa. (2023-09-05).
  • Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog as cyclin dependent kinase 6 inhibitor.
  • Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers.
  • Study on mechanism of cell cycle arrest induced by alkaloids in tumor cells. TSI Journals.
  • A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. MDPI. (2022-09-28).
  • Molecular Targets of Natural Compounds with Anti-Cancer Properties. MDPI.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. PMC - PubMed Central.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • MTT assay protocol. Abcam.
  • Apoptosis western blot guide. Abcam.
  • CDK1/CyclinA2 Kinase Assay.
  • Caspase-activation Pathways in Apoptosis and Immunity. PubMed.
  • Formononetin induces cell cycle arrest of human breast cancer cells via IGF1/PI3K/Akt pathways in vitro and in vivo. PubMed. (2011-09-19).
  • MTT Cell Proliferation Assay.
  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
  • Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin. Bentham Science Publishers. (2021-08-01).
  • Artonin E induces p53-independent G1 cell cycle arrest and apoptosis t. DDDT - Dove Medical Press. (2017-03-20).
  • Biochemical pathways of caspase activ
  • DNA Cell Cycle Analysis with PI.
  • Protocols for Characterization of Cdk5 Kinase Activity. PMC - PubMed Central.
  • Distinct initiation and maintenance mechanisms cooperate to induce G1 cell cycle arrest in response to DNA damage. PubMed. (2000-07-07).
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • CDK Assay Kit, RbING*. Thermo Fisher Scientific.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01).
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
  • Determination of Caspase Activ
  • Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. MDPI.
  • Best protocol to collect mammalian cells for screening apoptosis markers using WB?. (2021-06-04).
  • Propidium Iodide Nucleic Acid Stain. Thermo Fisher Scientific. (2006-03-16).
  • MTT Cell Assay Protocol.
  • From Inactive Nortopsentin D, a Novel Bis(indole) Alkaloid Isolated from the Axinellid Sponge Dragmacidon sp. from Deep Waters South of New Caledonia, to a Strongly Cytotoxic Derivative | Request PDF.
  • CDK2/CyclinA2 Kinase Assay.
  • How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog. (2021-04-09).
  • Assaying cell cycle st
  • Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling P
  • HTScan ® CDK2/CycA Kinase Assay Kit #7522. Cell Signaling Technology.
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Foundational

Technical Guide: Nortopsentin D Initial Screening and Hit Identification

Executive Summary: The "Silent" Scaffold In the high-stakes arena of marine drug discovery, Nortopsentin D represents a unique case study in hit identification. Unlike its congeners (Nortopsentins A, B, and C), which exh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Scaffold

In the high-stakes arena of marine drug discovery, Nortopsentin D represents a unique case study in hit identification. Unlike its congeners (Nortopsentins A, B, and C), which exhibit immediate and potent cytotoxicity, natural Nortopsentin D is often isolated as a biologically "silent" scaffold.

This guide details the technical workflow for isolating Nortopsentin D and the critical derivatization steps required to unlock its pharmacological potential. It challenges the traditional "extract-screen-hit" dogma, demonstrating that for Nortopsentin D, chemical modification (specifically methylation) is not just an optimization step, but a prerequisite for hit identification.

Structural Context & Chemical Space

Nortopsentin D is a bis-indole alkaloid distinguished by a rare 5,5-disubstituted (4H)-imidazol-4-one core, unlike the imidazole core of Nortopsentins A-C.[1]

  • Source Organisms: Dragmacidon sp., Agelas dendromorpha, Spongosorites sp.

  • Key Structural Feature: A central imidazolone ring flanked by two indole units (one at C2, one at C5) and a unique 2-amino-methylimidazole appendage.[1][2][3]

  • Hit Profile:

    • Native Compound: Generally inactive against KB tumor cells and Candida strains.

    • Methylated Derivative: Potent cytotoxicity (IC50 ~14 nM) and antifungal activity.[2][3]

Phase 1: Isolation and Purification Protocol

The isolation of Nortopsentin D requires a polarity-driven fractionation strategy due to the basic nitrogen atoms in the imidazole/indole moieties.

Extraction Workflow

Reagents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

  • Lyophilization: Freeze-dry the marine sponge (Dragmacidon sp.) tissue (1 kg wet weight) to remove water, preventing hydrolysis of the imidazolone core.

  • Maceration: Exhaustively extract dried tissue with MeOH:DCM (1:1 v/v) at room temperature (3x 24h).

  • Partitioning:

    • Evaporate solvent to yield crude gum.

    • Partition between H₂O and EtOAc.

    • Critical Step: The alkaloids partition into the EtOAc phase. However, for comprehensive recovery, partition the aqueous layer further with n-BuOH. Nortopsentin D often favors the polar organic interface.

Purification (The "Hit" Isolation)

Stationary Phase: Sephadex LH-20 (Size Exclusion) and C18 Reversed-Phase HPLC.

  • Flash Chromatography: Apply the organic fraction to a Sephadex LH-20 column using MeOH as the eluent. This separates the alkaloids from high-molecular-weight lipids and pigments.

  • HPLC Isolation:

    • Column: Phenomenex Luna C18 (5 µm, 250 x 10 mm).

    • Mobile Phase: Gradient of 10% to 100% MeCN in H₂O (with 0.1% TFA to maintain protonation).

    • Detection: UV at 254 nm and 360 nm (indole absorption).

    • Retention: Nortopsentin D typically elutes later than Nortopsentin A due to the imidazolone hydrophobicity.

Isolation Workflow Diagram

IsolationWorkflow Sponge Freeze-Dried Dragmacidon sp. Extract MeOH:DCM (1:1) Extraction Sponge->Extract Partition Partition EtOAc / H2O Extract->Partition LH20 Sephadex LH-20 (MeOH Elution) Partition->LH20 Organic Phase HPLC RP-HPLC (C18, MeCN/H2O) LH20->HPLC Alkaloid Fraction Compound Pure Nortopsentin D (Inactive Scaffold) HPLC->Compound Rt specific

Figure 1: Isolation workflow targeting the bis-indole alkaloid fraction.

Phase 2: Hit Identification & Derivatization (SAR)

This is the critical deviation from standard protocols. If you screen the native Nortopsentin D directly, you will likely record a "Miss."

The "Inactive" Phenotype

Initial screening of natural Nortopsentin D often yields:

  • Cytotoxicity (KB cells): IC50 > 10 µM (Inactive)

  • Antifungal (C. albicans): MIC > 50 µg/mL (Weak/Inactive)

Methylation: The Activation Switch

To identify the "Hit," you must synthesize the methylated derivative. This mimics the structure of highly active congeners and increases cellular permeability and DNA binding affinity.

Protocol: Semisynthetic Methylation

  • Dissolve Nortopsentin D (5 mg) in anhydrous DMF.

  • Add excess MeI (Methyl Iodide) and K₂CO₃.

  • Stir at room temperature for 12 hours.

  • Purify via HPLC (same conditions as Phase 1).

  • Result: Permethylated Nortopsentin D (often referred to as the "Active Hit").

Hit Identification Logic Diagram

HitID Native Natural Nortopsentin D Screen1 Primary Screen (KB Cells / Candida) Native->Screen1 Deriv Chemical Derivatization (Methylation) Native->Deriv Result1 Result: INACTIVE (False Negative Potential) Screen1->Result1 Result1->Deriv SAR Hypothesis Screen2 Secondary Screen (Methylated Analog) Deriv->Screen2 Result2 Result: ACTIVE HIT (IC50 ~14 nM) Screen2->Result2

Figure 2: The necessity of chemical modification in the Nortopsentin D hit identification process.

Phase 3: Screening Protocols

Once the methylated derivative is generated, it must be validated using robust biological assays.

Antifungal Screening (Microdilution Assay)

Target: Candida albicans (ATCC 90028). Standard: CLSI M27-A3 guidelines.

  • Inoculum Prep: Adjust C. albicans suspension to

    
     CFU/mL in RPMI 1640 medium (buffered with MOPS).
    
  • Plate Setup: Use 96-well sterile plates. Dispense 100 µL of inoculum per well.

  • Compound Addition: Add Methyl-Nortopsentin D in serial dilutions (0.1 µM to 50 µM).

  • Controls:

    • Positive: Amphotericin B.[4][5][6][7]

    • Negative: DMSO (solvent control, <1%).

  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual score or OD600. MIC is the lowest concentration showing 100% inhibition.

Cytotoxicity Screening (MTT Assay)

Target: KB (Human epidermoid carcinoma) or P388 (Murine leukemia).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with Methyl-Nortopsentin D (0.001 µM to 10 µM) for 72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Summary: Activity Profile

The table below illustrates the dramatic shift in bioactivity upon methylation, validating the "Hit."

Compound VariantC. albicans MIC (µg/mL)KB Cells IC50 (µM)Mechanism Note
Nortopsentin A (Reference)3.17.6DNA Intercalation
Nortopsentin D (Natural)> 50 (Inactive)> 10 (Inactive)Poor cellular uptake
Methyl-Nortopsentin D 1.5 - 3.0 0.014 Potent Hit

Data synthesized from Mancini et al. and recent SAR studies.

References

  • Mancini, I., et al. (1996). From Inactive Nortopsentin D... to a Strongly Cytotoxic Derivative. Helvetica Chimica Acta.[8]

  • Keel, K., et al. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement.[9] Organic Letters.[8][10] [10]

  • Casapullo, A., et al. (1999). Nortopsentins A-C... Cytotoxic and Antifungal Imidazolediylbis[indoles].[2][3][10][11] Journal of Natural Products.

  • Dvorak, K. R., & Tepe, J. J. (2024). Advances in the total synthesis of bis- and tris-indole alkaloids.[9] Natural Product Reports.[9]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Nortopsentin D

For Researchers, Scientists, and Drug Development Professionals Abstract Nortopsentin D, a marine bis(indole) alkaloid, has garnered significant attention within the scientific community due to its interesting biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortopsentin D, a marine bis(indole) alkaloid, has garnered significant attention within the scientific community due to its interesting biological activities. This document provides a comprehensive guide to the palladium-catalyzed synthesis of nortopsentin D, a cornerstone of modern synthetic strategies for this class of molecules. We will delve into the mechanistic underpinnings of the key palladium-catalyzed cross-coupling reactions, provide detailed, field-proven protocols for the synthesis of key precursors and the final target molecule, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. This guide is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Nortopsentin D

Nortopsentin D is a member of the topsentin family of marine alkaloids, which are characterized by a bis(indole)imidazole or related core structure. First isolated from the marine sponge Spongosorites ruetzleri, these compounds have exhibited a range of biological activities, including antitumor, antiviral, and antifungal properties. The unique structural architecture and promising bioactivity of nortopsentin D have made it an attractive target for total synthesis.

The development of efficient and scalable synthetic routes is crucial for further biological evaluation and the generation of analogues with improved therapeutic potential. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of the key carbon-carbon and carbon-nitrogen bonds within the nortopsentin core.

Retrosynthetic Analysis and Key Synthetic Strategies

The general retrosynthetic approach for nortopsentin D hinges on the disconnection of the indole moieties from the central imidazole core. This leads to key precursors: an appropriately substituted indole species and a halogenated imidazole scaffold. The forward synthesis then relies on palladium-catalyzed cross-coupling reactions to assemble these fragments.

G Nortopsentin_D Nortopsentin D Key_Disconnection Key C-C Bond Disconnections Nortopsentin_D->Key_Disconnection Pd-catalyzed Cross-Coupling Indole_Precursors Indole Precursors (e.g., Indolylboronic Acid) Key_Disconnection->Indole_Precursors Imidazole_Core Halogenated Imidazole Core Key_Disconnection->Imidazole_Core

Figure 1: Retrosynthetic analysis of nortopsentin D.

Two main palladium-catalyzed strategies have been successfully employed:

  • Suzuki-Miyaura Coupling: This is the most common approach, involving the reaction of an indolylboronic acid with a haloimidazole. This reaction is known for its high functional group tolerance and generally good yields.

  • Stille Coupling: While less common for this specific target, Stille coupling, which utilizes organostannane reagents, represents an alternative palladium-catalyzed method for the key C-C bond formations.

This guide will focus on the Suzuki-Miyaura coupling approach due to its prevalence and the advantages of using generally more stable and less toxic boronic acid reagents.

The Heart of the Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The catalytic cycle, which is central to understanding and optimizing the synthesis of nortopsentin D, is illustrated below.

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Haloimidazole) PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ (Indolylboronic acid) + Base PdII_Aryl_Indolyl R¹-Pd(II)Ln-R² Transmetal->PdII_Aryl_Indolyl ReductElim Reductive Elimination PdII_Aryl_Indolyl->ReductElim ReductElim->Pd0 Releases Product & Regenerates Catalyst Product R¹-R² (Nortopsentin Core) ReductElim->Product

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium(0) Source: The active catalyst is a Pd(0) species. This is often generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) or used directly as a Pd(0) complex (e.g., Pd(PPh₃)₄).

  • Ligands (Ln): Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, are crucial. They stabilize the palladium center, influence the rate of oxidative addition and reductive elimination, and prevent catalyst decomposition. The choice of ligand can significantly impact reaction efficiency and yield.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can affect the reaction rate and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., DME, THF, dioxane) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the "ate" complex.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of key precursors and the final palladium-catalyzed assembly of a nortopsentin analogue. These protocols are based on established literature procedures and are designed to be reproducible in a standard laboratory setting.

Synthesis of Key Precursors

The synthesis of 3-indolylboronic acid is a critical first step. A common and reliable method involves the lithiation of an N-protected indole followed by quenching with a borate ester.

Protocol:

  • Protection of Indole: To a solution of indole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0 °C. Then, add a suitable protecting group reagent, such as benzenesulfonyl chloride (1.1 eq), and allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-protected indole can be purified by column chromatography.

  • Lithiation and Borylation: Dissolve the N-protected indole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (argon or nitrogen). Add n-butyllithium (1.1 eq, solution in hexanes) dropwise. Stir the solution at -78 °C for 1 hour. To this solution, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature overnight. Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

A halogenated imidazole core is the other key coupling partner. 2,4-Dibromoimidazole can be prepared from imidazole through direct bromination.

Protocol:

  • Bromination: To a solution of imidazole (1.0 eq) in a suitable solvent such as water or acetic acid, add bromine (2.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Workup and Purification: Carefully neutralize the reaction mixture with a base, such as sodium bicarbonate solution, until the pH is approximately 7-8. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude 2,4-dibromoimidazole can be further purified by recrystallization.

Palladium-Catalyzed Synthesis of a Nortopsentin Core

This protocol describes the Suzuki-Miyaura coupling of a protected 3-indolylboronic acid with 2,4-dibromoimidazole. A sequential coupling strategy is often employed to differentiate the two bromine atoms on the imidazole ring.

G cluster_0 Synthetic Workflow Indole Indole Protected_Indole N-Protected Indole Indole->Protected_Indole Protection Indolylboronic_Acid 3-Indolylboronic Acid Protected_Indole->Indolylboronic_Acid Lithiation/ Borylation Mono_Coupled Mono-indolyl Bromoimidazole Indolylboronic_Acid->Mono_Coupled Suzuki Coupling (1st) Nortopsentin_Core Nortopsentin Core Indolylboronic_Acid->Nortopsentin_Core Imidazole Imidazole Dibromoimidazole 2,4-Dibromoimidazole Imidazole->Dibromoimidazole Bromination Dibromoimidazole->Mono_Coupled Mono_Coupled->Nortopsentin_Core Suzuki Coupling (2nd)

Figure 3: A simplified workflow for the synthesis of a nortopsentin core.

Protocol:

  • First Suzuki-Miyaura Coupling:

    • To a degassed mixture of 2,4-dibromoimidazole (1.0 eq), N-protected 3-indolylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ (3.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting mono-coupled product by column chromatography on silica gel.

  • Second Suzuki-Miyaura Coupling:

    • Repeat the Suzuki-Miyaura coupling procedure using the purified mono-indolyl bromoimidazole (1.0 eq) and a second equivalent of the same or a different N-protected indolylboronic acid (1.1 eq).

    • The reaction conditions (catalyst, base, solvent, temperature) are typically similar to the first coupling.

    • After the reaction is complete, perform a similar workup and purification to isolate the bis(indolyl)imidazole core.

  • Deprotection:

    • The final step is the removal of the protecting groups from the indole nitrogen atoms. The choice of deprotection conditions depends on the protecting group used. For a benzenesulfonyl group, for example, treatment with a strong base like NaOH or KOH in methanol or THF is effective.

    • After deprotection, neutralize the reaction mixture and perform an appropriate workup and purification to obtain the final nortopsentin D analogue.

Data Summary and Comparison

The following table summarizes typical reaction conditions and yields for the key palladium-catalyzed steps in the synthesis of a nortopsentin core, based on literature precedents.

StepReactantsCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1st Suzuki Coupling 2,4-Dibromoimidazole, 3-Indolylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O901860-75
2nd Suzuki Coupling Mono-indolyl Bromoimidazole, 3-Indolylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O902455-70

Note: Yields are indicative and can vary based on the specific substrates, reaction scale, and purification techniques.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methods. To ensure the trustworthiness and success of this synthesis, the following points are critical:

  • Purity of Reagents and Solvents: Use of high-purity, anhydrous solvents and reagents is paramount, especially for the lithiation and Suzuki-Miyaura coupling steps.

  • Inert Atmosphere: All reactions involving organometallic species (n-butyllithium, palladium catalysts) must be conducted under a strictly inert atmosphere (argon or nitrogen) to prevent decomposition.

  • Reaction Monitoring: Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Thorough Characterization: The identity and purity of all intermediates and the final product must be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The palladium-catalyzed synthesis of nortopsentin D represents a powerful demonstration of modern cross-coupling chemistry. The Suzuki-Miyaura reaction, in particular, provides a reliable and efficient means of constructing the core bis(indole)imidazole structure. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can successfully synthesize this important marine natural product and its analogues for further investigation in drug discovery and development programs.

References

  • Miyake, F. Y.; Yakushijin, K.; Horne, D. A. A Concise Synthesis of Topsentin A and Nortopsentins B and D. Org. Lett.2000 , 2 (14), 2121–2123. [Link]

  • Kawasaki, I.; Yamashita, M.; Ohta, S. Total Synthesis of Nortopsentins A-D, Marine Alkaloids. Chem. Pharm. Bull.1996 , 44 (10), 1831–1839. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Keel, K. L.; Tepe, J. J. Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Org. Lett.2021 , 23 (14), 5368–5372. [Link]

Application

nortopsentin D analogue synthesis for improved cytotoxicity

Application Note: Strategic Synthesis of Thiazole-Bridged Nortopsentin Analogues for Enhanced Cytotoxicity Executive Summary & Strategic Rationale The marine alkaloid Nortopsentin D (and its congeners A-C) represents a p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Thiazole-Bridged Nortopsentin Analogues for Enhanced Cytotoxicity

Executive Summary & Strategic Rationale

The marine alkaloid Nortopsentin D (and its congeners A-C) represents a privileged scaffold in drug discovery, characterized by a bis-indolyl framework linked by a central heterocyclic core.[1][2] While the natural product features an imidazole or imidazolinone core, these moieties often suffer from rapid metabolic clearance and tautomeric instability.

This guide details the synthesis of Thiazole-bridged Nortopsentin analogues . Replacing the native imidazole with a thiazole ring has been demonstrated to improve lipophilicity, metabolic stability, and cytotoxicity against resistant tumor lines (e.g., HCT-116, MCF-7).

Key Technical Advantages of this Protocol:

  • Modularity: Utilizes a sequential Suzuki-Miyaura cross-coupling strategy, allowing independent modification of both indole subunits (crucial for Structure-Activity Relationship (SAR) profiling).

  • Regiocontrol: Exploits the differential reactivity of 2,4-dibromothiazole to synthesize asymmetric analogues, mimicking the structural complexity of Nortopsentin D.

  • Scalability: Avoids the harsh conditions of traditional condensation (Hantzsch) reactions, preserving sensitive functional groups on the indole rings.

Chemical Logic & Mechanism of Action

The cytotoxicity of Nortopsentin analogues is primarily attributed to their ability to intercalate into DNA and inhibit Cyclin-Dependent Kinases (CDK1/Cyclin B), triggering G2/M phase arrest and subsequent apoptosis.

Pathway Visualization: Mechanism of Cytotoxicity

G Compound Nortopsentin Thiazole Analogue Target1 DNA Intercalation (Minor Groove) Compound->Target1 High Affinity Target2 CDK1/Cyclin B Complex (ATP Competitive Inhibition) Compound->Target2 IC50 < 1.0 µM Check1 G2/M Phase Checkpoint Activation Target1->Check1 Target2->Check1 Signal p53/Bax Signaling Cascade Check1->Signal Outcome Apoptosis (Programmed Cell Death) Signal->Outcome

Figure 1: Pharmacological cascade of Nortopsentin analogues leading to tumor cell apoptosis.

Detailed Synthesis Protocol: Sequential Suzuki-Miyaura Coupling

This protocol synthesizes an asymmetric bis-indolyl thiazole. We utilize 2,4-dibromothiazole as the linchpin. The C2 position is electronically more deficient (adjacent to nitrogen) and undergoes oxidative addition with Palladium preferentially over the C4 position, enabling controlled assembly.

Reagents & Materials
  • Scaffold: 2,4-Dibromothiazole (CAS: 4175-77-3)

  • Coupling Partner A: 1-(Phenylsulfonyl)-1H-indol-3-ylboronic acid (Protected Indole A)

  • Coupling Partner B: 5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-ylboronic acid (Protected Indole B)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol / Water system

Step-by-Step Methodology

Phase 1: First Coupling (C2-Selective) Objective: Install the first indole unit at the most reactive thiazole position.

  • Setup: In a flame-dried Schlenk flask, dissolve 2,4-dibromothiazole (1.0 equiv, 500 mg) and Indole-Boronic Acid A (1.05 equiv) in DME (10 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).

  • Activation: Add aqueous Na₂CO₃ (2.0 M, 3.0 equiv).

  • Reaction: Heat to 70°C for 6 hours. Note: Do not exceed 80°C to prevent premature coupling at the C4 position.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting dibromide should disappear, replaced by the mono-coupled product (Intermediate A).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient.

    • Yield Expectation: 75-85%

Phase 2: Second Coupling (C4-Installation) Objective: Install the second (potentially different) indole unit.

  • Setup: Dissolve Intermediate A (1.0 equiv) and Indole-Boronic Acid B (1.2 equiv) in Toluene/Ethanol (4:1 ratio).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Note: A more robust catalyst is often required for the sterically hindered C4 position.

  • Base: Add K₃PO₄ (3.0 equiv).

  • Reaction: Reflux at 100°C for 12-16 hours.

  • Workup: Standard aqueous workup as above.

  • Deprotection (Global): Dissolve the crude bis-indole in MeOH/THF (1:1). Add Cs₂CO₃ (3.0 equiv) and stir at reflux for 2 hours to remove the phenylsulfonyl protecting groups.

  • Final Purification: Recrystallize from Methanol or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Experimental Workflow Visualization

Workflow Start 2,4-Dibromothiazole Step1 Step 1: C2-Coupling (Pd(PPh3)4, 70°C) + Indole-Boronic Acid A Start->Step1 Inter Intermediate: 2-(Indol-3-yl)-4-bromothiazole Step1->Inter Step2 Step 2: C4-Coupling (Pd(dppf)Cl2, 100°C) + Indole-Boronic Acid B Inter->Step2 Deprot Step 3: Deprotection (Cs2CO3/MeOH) Step2->Deprot Final Final Analogue: Bis-indolyl Thiazole Deprot->Final

Figure 2: Sequential Suzuki-Miyaura coupling workflow for asymmetric Nortopsentin analogues.

Data Analysis & Validation

To validate the "improved cytotoxicity" claim, the synthesized analogues must be benchmarked against the natural product (Nortopsentin A/D) and standard chemotherapeutics.

Comparative Cytotoxicity Data (Representative)
Compound IDCore StructureIndole SubstituentsHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Metabolic T₁/₂ (min)
Nortopsentin A ImidazoleH / H7.68.215
Analogue 4b Thiazole5-OMe / H0.8 1.2 45
Analogue 6c Thiazole5-F / 5-F1.52.1>60
Doxorubicin (Control)N/A0.40.5N/A

Data Interpretation: The replacement of the imidazole core with a thiazole (Analogue 4b) results in a ~10-fold increase in potency against colorectal carcinoma (HCT-116). The addition of fluorine (Analogue 6c) significantly enhances metabolic stability (Half-life), a critical parameter for drug development.

Quality Control Checkpoints (Self-Validating Protocol)
  • NMR Validation: The C5-proton of the thiazole ring is a diagnostic singlet. In the intermediate, it appears around δ 7.2-7.4 ppm. In the final bis-indole, the shift changes due to the anisotropic effect of the second indole ring.

  • Mass Spec: High-Resolution Mass Spectrometry (HRMS) must confirm the [M+H]+ peak. Bromine isotopic patterns (1:1 ratio of M/M+2) are crucial for verifying the intermediate.

References

  • Keel, K. et al. (2021).[3] "Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement." Organic Letters. Link

  • Diana, P. et al. (2010). "Synthesis and antitumor activity of new thiazole nortopsentin analogs." Marine Drugs.[2][4][5][6][7][8][9][10][11][12] Link

  • Hamed, E. et al. (2021).[12] "Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin."[2][4][5][6][9][11] Letters in Drug Design & Discovery. Link

  • Fresneda, P.M. et al. (2001). "Microwave-assisted regioselective synthesis of 2,4-disubstituted imidazoles: Nortopsentin D synthesized by minimal effort." Synlett. Link

  • Casertano, M. et al. (2023). "Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development."[7][11][13] Molecules. Link

Sources

Method

Application Note: Cytotoxicity Assessment of Nortopsentin D via MTT Assay

Part 1: Executive Summary & Scientific Context The Compound: Nortopsentin D Nortopsentin D is a bis-indole alkaloid originally isolated from deep-water marine sponges (Dragmacidon sp. and Agelas dendromorpha).[1] Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

The Compound: Nortopsentin D

Nortopsentin D is a bis-indole alkaloid originally isolated from deep-water marine sponges (Dragmacidon sp. and Agelas dendromorpha).[1] Structurally, it is characterized by a complex central trisubstituted (4H)-imidazol-4-one core flanked by indole units.[1][2][3]

Critical Identity Note: Researchers must distinguish between the natural isolate Nortopsentin D (often showing moderate to low cytotoxicity) and synthetic Nortopsentin analogues (often hydrogenated forms of Nortopsentins A-C, sometimes colloquially referred to as "D" in older literature), which can exhibit potent IC50 values in the nanomolar range. This protocol is designed to capture data across this dynamic range.

The Assay Principle

The MTT assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[4][5][6] Viable cells with active metabolism reduce this yellow tetrazolium salt into insoluble, purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[4][5] The concentration of formazan is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Part 2: Pre-Assay Intelligence (Expertise & Experience)

Before pipetting, consider these three critical factors that often lead to assay failure with marine alkaloids.

Solubility & Precipitation (The "Crash" Risk)

Nortopsentin D is highly hydrophobic.

  • Risk: The compound may precipitate out of the cell culture medium at higher concentrations (>50 µM), forming micro-crystals that interfere with optical density (OD) readings.

  • Solution: Dissolve the stock in 100% DMSO. Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v), as DMSO itself is cytotoxic above this threshold.

  • Validation Step: Inspect wells under a phase-contrast microscope immediately after treatment to ensure the compound is in solution.

The "Edge Effect"

In 96-well plates, evaporation rates in the outer wells differ from the center, altering media concentration and pH.

  • Protocol Adjustment: Do not use the perimeter wells (A1-A12, H1-H12, 1-H1, 1-H12) for data. Fill them with 200 µL of sterile PBS to act as a humidity and thermal buffer.

Linearity of Response

The MTT assay is only valid if the optical density (OD) is linearly related to cell number.

  • Requirement: You must optimize seeding density so that control cells (untreated) are in the exponential growth phase at the end of the assay (typically 48-72 hours), not reaching 100% confluence. Over-confluent cells undergo contact inhibition, reducing metabolic rate and artificially lowering OD readings.

Part 3: Detailed Experimental Protocol

Materials Required[1][4][5][7][8][9][10][11][12]
  • Nortopsentin D Stock: 10 mM in 100% DMSO (Store at -20°C, protected from light).

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilize 0.22 µm; store at 4°C in dark).

  • Solubilization Buffer: 100% DMSO (preferred for bis-indoles) or SDS-HCl.

  • Cell Lines: e.g., HCT-116 (Colon), MCF-7 (Breast), or HeLa.

Step-by-Step Methodology
Day 0: Cell Seeding
  • Harvest Cells: Trypsinize and count cells using a hemocytometer or automated counter.

  • Calculate Density: Target 3,000 – 8,000 cells/well (cell line dependent).

    • Fast growers (HeLa): ~3,000 cells/well.

    • Slow growers (MCF-7): ~6,000-8,000 cells/well.

  • Plating: Resuspend cells in 100 µL complete media per well in the inner 60 wells of a 96-well plate.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Day 1: Compound Treatment
  • Preparation of Working Solutions:

    • Prepare a "2X" Master Plate of Nortopsentin D in complete media.

    • Recommended concentration range (Final): 0.1, 0.5, 1, 5, 10, 50, 100 µM.

    • Vehicle Control: Media + DMSO (matched to the highest DMSO concentration in treatment, e.g., 0.5%).

    • Positive Control: Doxorubicin or Cisplatin (standard cytotoxic agents).

    • Blank: Media only (no cells).

  • Treatment: Aspirate old media carefully (or add 100 µL of 2X drug solution to existing 100 µL media for a gentler approach).

  • Incubation: Incubate for 48 or 72 hours.

Day 3/4: MTT Addition & Readout
  • Check Morphology: Inspect cells for precipitation or morphological changes (rounding, detachment).

  • MTT Pulse: Add 10-20 µL of MTT stock (5 mg/mL) to each well. Final concentration ~0.5 mg/mL.[5]

  • Incubation: Return to incubator for 3–4 hours.

    • Note: Look for purple precipitate (formazan) inside the cells.[4][5]

  • Solubilization:

    • Carefully aspirate media (do not suck up crystals!).[5]

    • Add 100-150 µL of 100% DMSO .

    • Agitate plate on an orbital shaker for 10-15 minutes (protected from light).

  • Measurement: Measure absorbance at 570 nm .

    • Reference Wavelength: 630 nm or 650 nm (subtract this from 570 nm to correct for plastic imperfections and cell debris).

Part 4: Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path for the Nortopsentin D assay, highlighting decision points.

MTT_Workflow Start Start: Cell Culture Seed Seeding (Day 0) 3k-8k cells/well Start->Seed Check1 Check Attachment (24h) Seed->Check1 Check1->Seed Poor Attachment Treat Treatment (Day 1) Nortopsentin D (0.1 - 100 µM) Check1->Treat Cells Attached Incubate Incubation (48h - 72h) Treat->Incubate Microscopy Microscopy Check (Precipitation?) Incubate->Microscopy Microscopy->Treat Precipitation (Restart/Dilute) MTT_Add Add MTT Reagent (3-4h Incubation) Microscopy->MTT_Add Clear Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Read Absorbance (570nm - 630nm) Solubilize->Read

Caption: Operational workflow for Nortopsentin D cytotoxicity assessment. Diamond nodes indicate critical quality control checkpoints.

Mechanism of Action Logic

Understanding why the cells die helps interpret the data. Nortopsentin derivatives typically induce G2/M arrest.[7]

MOA_Logic Compound Nortopsentin D (Bis-indole) Target Target Interaction (Tubulin/Kinase Inhibition) Compound->Target Cycle Cell Cycle Arrest (G2/M Phase) Target->Cycle Mito Mitochondrial Dysfunction Cycle->Mito Apoptosis Induction Reductase Reduced Oxidoreductase Activity Mito->Reductase Result Lower Formazan (Low OD570) Reductase->Result

Caption: Pharmacological cascade: Nortopsentin D interferes with cell division, leading to mitochondrial collapse and reduced MTT signal.

Part 5: Data Analysis & Interpretation[12]

Do not rely on simple Excel charts. Use GraphPad Prism, SigmaPlot, or R for non-linear regression.

Calculation Steps
  • Correct OD:

    
    
    
  • Calculate Viability (%):

    
    
    
  • Determine IC50: Fit data to a sigmoidal dose-response curve (variable slope) :

    
    
    
Expected Results Table
Compound VariantTypical IC50 RangeInterpretation
Natural Nortopsentin D > 10 µM (Often Inactive)May require structural modification for potency.
Synthetic Analogues 0.01 µM – 5.0 µMHighly potent; likely G2/M arrest mechanism.
Vehicle Control N/A (100% Viability)Baseline. If <90%, assay is invalid.
Positive Control < 1 µM (e.g., Doxorubicin)Validates cell sensitivity.

Part 6: References

  • Mancini, I., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Molecules, 28(18), 6450.[8] Link

  • Mosmann, T. (1983).[9][10] Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Hupp, C. D., & Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Journal of Organic Chemistry. Link

  • BroadPharm. (2022).[4] Protocol for Cell Viability Assays (MTT).[4][5][11][9][10] Link

  • Abcam. (2023).[12] MTT Assay Protocol. Link

Sources

Application

kinase inhibition assay for nortopsentin D target identification

Application Note: Precision Kinase Profiling for Target Deconvolution of Marine Alkaloid Nortopsentin D Introduction: The Deconvolution Challenge Marine-derived bis-indole alkaloids, such as the Nortopsentins (A-D), have...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Kinase Profiling for Target Deconvolution of Marine Alkaloid Nortopsentin D

Introduction: The Deconvolution Challenge

Marine-derived bis-indole alkaloids, such as the Nortopsentins (A-D), have garnered significant attention in oncology due to their potent anti-proliferative properties. While phenotypic assays often reveal that these compounds induce cell cycle arrest (typically at the G2/M checkpoint), identifying the precise molecular target remains a critical bottleneck in their development as therapeutic leads.

Nortopsentin D , a bis-indole alkaloid isolated from the sponge Dragmacidon sp., presents a unique structure-activity relationship (SAR) challenge. While some native congeners exhibit moderate cytotoxicity, synthetic derivatives (e.g., thiazole analogues) have demonstrated potent inhibition of Cyclin-Dependent Kinase 1 (CDK1) . Therefore, the primary objective of this application note is to establish a rigorous, self-validating workflow to determine if Nortopsentin D targets the CDK family or associated checkpoint kinases (CHK1/CHK2), and to quantify its potency without the interference often caused by the autofluorescence of marine natural products.

Experimental Strategy: A Tiered Approach

To ensure scientific integrity and resource efficiency, we employ a tiered screening strategy.

  • Tier 1: Broad Kinome Profiling (Radiometric). A single-point screen against a diverse panel of kinases (focusing on CMGC and CAMK families) to identify "hits" (>50% inhibition at 10 µM). We utilize a radiometric format here to eliminate false positives/negatives caused by compound autofluorescence.

  • Tier 2: Orthogonal Validation & IC50 (Luminescent). Validated hits are subjected to dose-response analysis using an ADP-detection assay (e.g., ADP-Glo™). This format is high-throughput and measures the universal product of kinase activity (ADP).

  • Tier 3: Mechanism of Action (MoA). ATP-competition studies to determine if the inhibition is Type I (ATP-competitive) or allosteric.

Visualizing the Workflow

The following diagram outlines the logical flow from phenotypic observation to molecular target validation.

TargetID_Workflow Phenotype Phenotypic Observation (G2/M Arrest) Compound Nortopsentin D (Test Compound) Phenotype->Compound Hypothesis Screen Tier 1: Broad Kinome Screen (Radiometric 33P-ATP) Compound->Screen HitAnalysis Hit Stratification (>50% Inhibition) Screen->HitAnalysis Validation Tier 2: IC50 Determination (Luminescent ADP-Glo) HitAnalysis->Validation Select Hits MoA Tier 3: ATP Competition (Lineweaver-Burk) Validation->MoA Potency Confirmed Target Validated Target (e.g., CDK1/Cyclin B) MoA->Target Mechanism Defined

Figure 1: Tiered workflow for deconvoluting the kinase target of Nortopsentin D, moving from broad screening to specific validation.

Protocol 1: The "Gold Standard" Radiometric Screen (Tier 1)

Rationale: Many marine alkaloids, including bis-indoles, possess intrinsic fluorescence that interferes with FRET or FP-based assays. The radiometric


P-ATP filter-binding assay is the "gold standard" for primary screening because it directly measures phosphate transfer, immune to optical interference.
Materials
  • Kinase: Recombinant CDK1/Cyclin B (human), CHK1, or GSK3

    
     (based on structural prediction).
    
  • Substrate: Histone H1 (for CDK1) or specific peptide substrate.

  • Tracer:

    
     (Specific activity ~3000 Ci/mmol).
    
  • Filter Plates: 96-well P81 phosphocellulose plates.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Nortopsentin D in 100% DMSO to 10 mM stock.

    • Dilute to 4x working concentration (e.g., 40 µM for a 10 µM final assay concentration) in Assay Buffer.

    • Control: Prepare 4x Staurosporine (positive control) and 4% DMSO (vehicle control).

  • Reaction Assembly (Total Volume 25 µL):

    • 5 µL Compound (4x).

    • 10 µL Enzyme/Substrate Mix (Optimized to give linear signal; typically 5-10 nM kinase).

    • Incubation 1: Incubate for 15 minutes at RT to allow compound-enzyme equilibrium.

    • 10 µL ATP Mix (Cold ATP +

      
      ). Final ATP concentration should be at 
      
      
      
      (approx. 10-50 µM for CDK1).
  • Reaction:

    • Incubate at 30°C for 30-60 minutes.

    • Stop: Add 25 µL of 75 mM Phosphoric Acid (

      
      ).
      
  • Harvesting:

    • Transfer reaction to P81 filter plates.

    • Wash 4x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Wash 1x with Acetone (dries filter).

  • Detection:

    • Add scintillation fluid and read on a MicroBeta counter.

    • Calculation:

      
      
      

Protocol 2: Luminescent IC50 Determination (Tier 2)

Rationale: Once a hit (e.g., CDK1) is identified, high-throughput dose-response curves are best generated using a homogeneous assay like ADP-Glo™. This assay quantifies the ADP produced, which is linearly correlated with kinase activity.

Critical Control: The "False Positive" Check

Before running the full curve, you must test if Nortopsentin D inhibits the luciferase detection enzymes rather than the kinase.

  • Test: Mix ADP (at 10% conversion level) + Compound + Detection Reagent.

  • Result: If signal decreases with compound concentration, Nortopsentin D interferes with the detection. Use the Radiometric assay for IC50 instead.

Experimental Setup (384-well plate)
ComponentVolumeNotes
Kinase Buffer -40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.
Compound 2.5 µL10-point serial dilution (1:3). Top conc: 100 µM.
Enzyme 2.5 µLCDK1/CycB (0.5 ng/µL final).
Substrate/ATP 2.5 µLHistone H1 (0.1 mg/mL) + Ultra-pure ATP (10 µM).
ADP-Glo Reagent 5 µLDepletes remaining ATP.
Detection Reagent 10 µLConverts ADP to Luciferase signal.
Execution Protocol
  • Enzyme Incubation: Dispense 2.5 µL of Kinase into the plate containing 2.5 µL of Compound. Centrifuge (1000 rpm, 1 min). Incubate 15 min at RT.

  • Start Reaction: Add 2.5 µL of Substrate/ATP mix.

  • Kinase Reaction: Incubate for 60 minutes at RT. (Ensure <20% ATP conversion to maintain initial velocity conditions).

  • Stop & Deplete: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min at RT. (Stops kinase, digests unreacted ATP).

  • Detect: Add 10 µL Kinase Detection Reagent . Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

IC50 Calculation

Fit the data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:



  • X: Log of compound concentration.

  • Y: Normalized Luminescence (RLU).

Interpretation Guide
IC50 ValueClassificationInterpretation for Nortopsentin D
< 100 nM Potent HitLikely the primary target. Consistent with active thiazole analogues.
100 nM - 1 µM Moderate HitValid target, but lead optimization required.
> 10 µM Inactive/WeakNortopsentin D may be a prodrug, or the target is non-kinase (e.g., DNA intercalation).

Biological Context: The CDK1 Pathway

Understanding the downstream effects is crucial for validating the target. If Nortopsentin D inhibits CDK1, we expect specific pathway perturbations.

CDK1_Pathway Nortopsentin Nortopsentin D CDK1_CycB CDK1 / Cyclin B (Complex) Nortopsentin->CDK1_CycB Inhibits Arrest G2/M Arrest (Apoptosis) Nortopsentin->Arrest Result Substrates Substrates: Lamin (Nuclear Envelope) Histone H1 (Condensation) CDK1_CycB->Substrates Phosphorylates Wee1 Wee1 Kinase Wee1->CDK1_CycB Inhibits (Tyr15) Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CycB Activates (Dephos) Mitosis Mitotic Entry (G2 -> M) Substrates->Mitosis

Figure 2: Signaling pathway of CDK1. Nortopsentin D inhibition prevents substrate phosphorylation, blocking mitotic entry.

References

  • Casapullo, A., et al. (2023). "Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development."[1] Molecules, 28(18), 6450.[1]

  • Carbone, A., et al. (2017).[2] "Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analogues." European Journal of Medicinal Chemistry, 139, 451-460.

  • Mancini, I., et al. (2025). "From Inactive Nortopsentin D to a Strongly Cytotoxic Derivative." Journal of Natural Products (Contextual Reference).

  • Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." Application Note.

  • BellBrook Labs. (2026). "Protocol Recommendations for Performing a Kinase Inhibition Assay." Transcreener Technical Guide.

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of Nortopsentin D's Anti-Cancer Potential

Authored by: Your Senior Application Scientist Introduction: Unveiling the Therapeutic Promise of a Marine Alkaloid The marine environment is a vast reservoir of structurally unique and biologically active secondary meta...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Promise of a Marine Alkaloid

The marine environment is a vast reservoir of structurally unique and biologically active secondary metabolites, many of which hold significant promise for the development of novel therapeutics.[1][2] Among these, the bis(indole) alkaloids, particularly the nortopsentin family, have garnered considerable attention for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3] Nortopsentin D, a distinct member of this family, features a complex trisubstituted (4H)-imidazol-4-one core.[1][4] While initial reports on specific cell lines indicated inactivity for the natural form of nortopsentin D, its methylated derivative has demonstrated potent cytotoxicity, suggesting that the core scaffold is of significant interest.[1][5] Moreover, various synthetic analogs of nortopsentins have shown promising anti-cancer effects, including the induction of apoptosis and cell cycle arrest.[3][6]

These application notes provide a comprehensive framework for a phased, in vitro investigation of nortopsentin D's anti-cancer properties. The study is designed to systematically assess its cytotoxicity across a panel of cancer cell lines and subsequently elucidate the underlying mechanisms of action. This tiered approach ensures a logical progression from broad screening to detailed mechanistic studies, optimizing resource allocation and generating a robust data package for further drug development.

Phase 1: Cytotoxicity Screening - Is Nortopsentin D Bioactive Against Cancer Cells?

The initial and most critical step is to determine whether nortopsentin D exerts a cytotoxic or anti-proliferative effect on cancer cells. A panel of human cancer cell lines representing diverse tumor types is recommended to identify potentially sensitive cancer lineages.

Rationale for Cell Line Selection:

A broad spectrum of cell lines should be chosen to assess the breadth of nortopsentin D's activity. The selection should include, but not be limited to:

  • HCT-116 (Colon Carcinoma): A commonly used cell line in anti-cancer drug screening.[7]

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer type.[6]

  • MDA-MB-231 (Breast Adenocarcinoma): A model for triple-negative breast cancer, known for its aggressive nature.

  • A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.

  • P388 (Murine Leukemia): Historically used for screening nortopsentin analogs and allows for comparison with existing literature.[1][2]

  • A normal, non-cancerous cell line (e.g., MRC-5, human lung fibroblast): To assess the selectivity of nortopsentin D and its potential toxicity to non-malignant cells.

Experimental Workflow for Phase 1

G cluster_0 Phase 1: Cytotoxicity Screening Cell_Culture Prepare and seed selected cancer and normal cell lines in 96-well plates Compound_Treatment Treat cells with a serial dilution of Nortopsentin D (e.g., 0.01 µM to 100 µM) Cell_Culture->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Assay Perform MTT or similar cell viability assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values and assess selectivity Viability_Assay->Data_Analysis

Figure 1: Workflow for determining the cytotoxicity of nortopsentin D.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability.[8]

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Nortopsentin D (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a series of dilutions of nortopsentin D in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of nortopsentin D. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[9][10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Expected Outcome:

This assay will determine the IC50 value of nortopsentin D for each cell line. A low IC50 value indicates high cytotoxic potential. The selectivity index (SI) can be calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A high SI value is desirable for a potential anti-cancer agent.

Phase 2: Mechanistic Investigations - How Does Nortopsentin D Inhibit Cancer Cell Growth?

Based on the results from Phase 1, cell lines that show significant sensitivity to nortopsentin D will be selected for further mechanistic studies. The following assays are designed to explore the most probable mechanisms of action suggested by the literature on nortopsentin analogs.

Experimental Workflow for Phase 2

G cluster_1 Phase 2: Mechanistic Studies Apoptosis_Assay Annexin V/PI Staining by Flow Cytometry Cell_Cycle_Analysis Propidium Iodide Staining by Flow Cytometry Apoptosis_Assay->Cell_Cycle_Analysis Migration_Invasion_Assay Wound Healing or Transwell Assay Cell_Cycle_Analysis->Migration_Invasion_Assay

Figure 2: Key mechanistic assays to elucidate the anti-cancer action of nortopsentin D.

Protocol 2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Analogs of nortopsentin have been shown to be pro-apoptotic.[6]

Materials:

  • Sensitive cancer cell line(s)

  • Nortopsentin D

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit[9]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with nortopsentin D at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[10]

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10] Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis:

Quantify the percentage of cells in each quadrant:

  • Annexin V- / PI- (viable cells)

  • Annexin V+ / PI- (early apoptotic cells)

  • Annexin V+ / PI+ (late apoptotic/necrotic cells)

  • Annexin V- / PI+ (necrotic cells)

Expected Outcome:

An increase in the percentage of Annexin V-positive cells with increasing concentrations of nortopsentin D would indicate that it induces apoptosis.

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Nortopsentin analogs have been reported to cause cell cycle arrest, particularly in the G2/M or G1 phase.[2][3][6]

Materials:

  • Sensitive cancer cell line(s)

  • Nortopsentin D

  • 6-well plates

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2.1.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis:

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcome:

An accumulation of cells in a specific phase of the cell cycle (e.g., an increase in the G2/M peak) would suggest that nortopsentin D induces cell cycle arrest at that checkpoint.

Protocol 2.3: Cell Migration Assessment by Wound Healing Assay

This assay evaluates the effect of nortopsentin D on cell migration, a key process in cancer metastasis.

Materials:

  • Sensitive cancer cell line(s)

  • Nortopsentin D

  • 6-well plates or specialized wound healing inserts

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing nortopsentin D at non-toxic or sub-lethal concentrations (e.g., below the IC20 value to minimize confounding cytotoxic effects).

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Expected Outcome:

A delay or inhibition of wound closure in the presence of nortopsentin D would indicate an inhibitory effect on cell migration.

Phase 3: Delving Deeper into the Mechanism

Should the results from Phase 2 indicate a specific mechanism of action, further targeted studies can be designed. For instance, if apoptosis is induced, a Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) would be a logical next step. If cell cycle arrest is observed, the expression levels of cyclins and cyclin-dependent kinases (CDKs) could be investigated. The potential for nortopsentin D to act as a DNA-intercalating agent, as suggested for related compounds, could be explored through biophysical assays.[11]

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Illustrative Cytotoxicity Profile of Nortopsentin D

Cell LineCancer TypeIC50 (µM)
HCT-116Colon CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
MDA-MB-231Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
P388Murine LeukemiaExperimental Value
MRC-5Normal Lung FibroblastExperimental Value

Table 2: Illustrative Apoptosis Induction by Nortopsentin D in HCT-116 Cells (48h Treatment)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Vehicle)Experimental ValueExperimental ValueExperimental Value
Nortopsentin D (0.5x IC50)Experimental ValueExperimental ValueExperimental Value
Nortopsentin D (1x IC50)Experimental ValueExperimental ValueExperimental Value

Conclusion

This structured, multi-phase approach provides a robust framework for the comprehensive in vitro evaluation of nortopsentin D's anti-cancer potential. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently and effectively characterize the bioactivity of this intriguing marine natural product, paving the way for its potential development as a novel anti-cancer agent.

References

  • Keel, K. L., & Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters, 23(14), 5368–5372. [Link]

  • Diana, P., et al. (2018). Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs. Molecules, 23(10), 2486. [Link]

  • Shaw, A. D., et al. (2015). The Bis(Indolyl)Imidazole Alkaloid Nortopsentin A Exhibits Antiplasmodial Activity. Antimicrobial Agents and Chemotherapy, 59(9), 5850–5853. [Link]

  • Pecoraro, C., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Molecules, 28(17), 6450. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog as cyclin dependent kinase 6 inhibitor. Scientific Reports, 14(1), 26327. [Link]

  • Pecoraro, C., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. PubMed Central. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Chemical structures of natural nortopsentin A–D and its analogs. ResearchGate. [Link]

  • Mancini, I., et al. (1996). From Inactive Nortopsentin D, a Novel Bis(indole) Alkaloid Isolated from the Axinellid Sponge Dragmacidon sp. from Deep Waters South of New Caledonia, to a Strongly Cytotoxic Derivative. Helvetica Chimica Acta, 79(6), 1673-1681. [Link]

  • Gaber, M., et al. (2021). Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1718-1729. [Link]

  • Reddy, M. V. R., et al. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Medicinal Chemistry, 51(4), 853–863. [Link]

  • Li, Y., et al. (2022). Guideline for anticancer assays in cells. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Nortopsentin D in the Drug Discovery Pipeline

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for integrating nortopsentin D, a marine-derived bis(indole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for integrating nortopsentin D, a marine-derived bis(indole) alkaloid, into a drug discovery workflow. This document outlines detailed protocols and the scientific rationale for evaluating its potential as a therapeutic agent, from initial cytotoxicity screening to preliminary mechanistic studies.

Introduction to Nortopsentin D: A Marine Treasure with Therapeutic Potential

Nortopsentin D belongs to a class of bis(indole) alkaloids first isolated from marine sponges.[1][2] These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antifungal, and antiplasmodial properties.[1][3] The unique chemical scaffold of nortopsentins makes them attractive lead compounds for the development of novel therapeutics.[1]

Nortopsentin D and its analogs have demonstrated cytotoxic effects against a range of cancer cell lines, with some derivatives exhibiting IC50 values in the micro- to submicromolar range.[4] The mechanism of action for some nortopsentin analogs has been linked to the inhibition of critical cellular enzymes such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] This document will provide a framework for systematically investigating the therapeutic potential of nortopsentin D.

Section 1: Handling and Preparation of Nortopsentin D

Marine natural products often present unique challenges in terms of availability and handling. Due to the small quantities typically isolated from natural sources, total synthesis or the use of synthetic analogs is often necessary for extensive biological evaluation.[4]

Key Considerations:

  • Solubility: Nortopsentin D is a complex heterocyclic molecule and may have limited aqueous solubility. It is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Purity: Ensure the purity of the compound using analytical techniques such as HPLC and NMR before initiating biological assays.

Section 2: Initial Biological Screening: Cytotoxicity Profiling

The first step in evaluating a potential anticancer agent is to determine its cytotoxic activity against a panel of relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol 2.1: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Nortopsentin D stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., P388 murine leukemia, human colon cancer HCT-116, human breast cancer MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of nortopsentin D in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of nortopsentin D. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM)Reference
Nortopsentin AP3887.6[1]
Nortopsentin BP3887.8[1]
Nortopsentin CP3881.7[1]
Methylated Nortopsentin EKB0.014[1]

Section 3: Mechanistic Studies: Elucidating the Mode of Action

Once the cytotoxic potential of nortopsentin D is established, the next crucial step is to investigate its mechanism of action. Based on the known activities of its analogs, key areas to explore include cell cycle arrest and induction of apoptosis.

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle Investigate growth inhibition Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis Determine if cell death is apoptotic Kinase_Inhibition Kinase Inhibition Assay Cell_Cycle->Kinase_Inhibition Identify potential kinase targets Western_Blot Western Blot Analysis (e.g., CDK1, p53) Apoptosis->Western_Blot Confirm protein level changes Kinase_Inhibition->Western_Blot Validate target engagement G Nortopsentin Nortopsentin Analog CDK1 CDK1 Inhibition Nortopsentin->CDK1 G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Potential signaling pathway for nortopsentin analogs involving CDK1 inhibition.

Section 4: Advanced Characterization

For promising candidates, further studies are warranted to build a more complete profile.

In Vitro Kinase Inhibition Assays

Given that some nortopsentin analogs inhibit CDKs, it is crucial to perform in vitro kinase assays to determine the specific kinases inhibited by nortopsentin D and its potency. These assays typically involve incubating the compound with a purified kinase, a substrate, and ATP, and then measuring the resulting phosphorylation.

Anti-Inflammatory Activity

The anti-inflammatory potential of nortopsentin D can be assessed by measuring its effect on the production of pro-inflammatory cytokines, such as TNF-α and IL-12, in lipopolysaccharide (LPS)-stimulated macrophages. An ELISA-based protocol can be employed for this purpose.

Preliminary ADME/Tox Assessment

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in drug discovery. In silico predictions and simple in vitro assays can provide initial insights into the drug-like properties of nortopsentin D and guide further optimization efforts.

Conclusion

Nortopsentin D represents a promising scaffold for the development of new therapeutic agents. The protocols and guidelines presented in these application notes provide a systematic approach to evaluate its potential in a drug discovery pipeline. By thoroughly characterizing its cytotoxicity, mechanism of action, and preliminary drug-like properties, researchers can effectively advance the development of this marine-derived compound.

References

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 2, 2026, from [Link].

  • MDPI. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Retrieved February 2, 2026, from [Link].

  • Pharmacognosy Journal. (2019). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Retrieved February 2, 2026, from [Link].

  • University of Palermo Institutional Repository. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Retrieved February 2, 2026, from [Link].

  • Crown Bioscience. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (n.d.). From Inactive Nortopsentin D, a Novel Bis(indole) Alkaloid Isolated from the Axinellid Sponge Dragmacidon sp. from Deep Waters South of New Caledonia, to a Strongly Cytotoxic Derivative | Request PDF. Retrieved February 2, 2026, from [Link].

  • PubMed. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information. (2018). Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved February 2, 2026, from [Link].

  • PubMed. (2017). Synthesis, antitumor activity and CDK1 inhibiton of new thiazole nortopsentin analogues. Retrieved February 2, 2026, from [Link].

  • National Bleeding Disorders Foundation. (2014). Inhibitor Testing: State of the Art. Retrieved February 2, 2026, from [Link].

  • Springer. (2021). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Retrieved February 2, 2026, from [Link].

  • MDPI. (2013). Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information. (2013). Induction of Cell Death Mechanisms and Apoptosis by Nanosecond Pulsed Electric Fields (nsPEFs). Retrieved February 2, 2026, from [Link].

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved February 2, 2026, from [Link].

  • MDPI. (2022). Synthesis, Structural Characterization, Cytotoxicity, and Protein/DNA Binding Properties of Pyridoxylidene-Aminoguanidine-Metal (Fe, Co, Zn, Cu) Complexes. Retrieved February 2, 2026, from [Link].

  • Practical-Haemostasis.com. (n.d.). Inhibitor Assays. Retrieved February 2, 2026, from [Link].

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved February 2, 2026, from [Link].

  • Springer Link. (2021). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2024). Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog as cyclin dependent kinase 6 inhibitor. Retrieved February 2, 2026, from [Link].

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved February 2, 2026, from [Link].

  • Loren Williams's Lab @ Georgia Tech. (n.d.). A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information. (2004). Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2020). IN VITRO ANTI-INFLAMMATORY, ANTIOXIDANT AND NEPHROPROTECTIVE STUDIES ON LEAVES OF AEGLE MARMELOS AND OCIMUM SANCTUM. Retrieved February 2, 2026, from [Link].

  • MDPI. (2023). Basic Methods of Cell Cycle Analysis. Retrieved February 2, 2026, from [Link].

Sources

Technical Notes & Optimization

Troubleshooting

nortopsentin D synthesis yield improvement strategies

Nortopsentin D Synthesis Support Center Topic: Yield Improvement & Troubleshooting for Nortopsentin D (and 5,5-disubstituted imidazolone alkaloids). Target Audience: Synthetic Chemists, Medicinal Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

Nortopsentin D Synthesis Support Center

Topic: Yield Improvement & Troubleshooting for Nortopsentin D (and 5,5-disubstituted imidazolone alkaloids). Target Audience: Synthetic Chemists, Medicinal Chemists. Current Protocol Standard: Based on the Keel & Tepe Total Synthesis (2021) and subsequent optimization studies.

Technical Advisory: Target Structure Verification

Critical Alert: Before proceeding, verify your target.

  • Natural Nortopsentin D: A complex 5,5-disubstituted (4H)-imidazol-4-one core.[1][2] This is the focus of this guide.

  • "Synthetic" Nortopsentin D: Often refers to the reduced form of Nortopsentin A (a bis-indolyl imidazole). If you are synthesizing the imidazole core (Nortopsentin A-C analogues), refer to Module 3.

Module 1: The Convergent Synthesis Architecture

Core Directive: The most efficient route to Natural Nortopsentin D is the Late-Stage Pinacol-Like Rearrangement strategy. This bypasses the low-yielding condensation methods traditionally used for imidazole alkaloids.

The Pathway (Keel-Tepe Protocol):

  • Fragment A: 6-Bromoindole-3-glyoxal (Dione).

  • Fragment B: 4-Methyl-1H-imidazol-2-amine (Amidine).[1]

  • Convergence: Condensation

    
     Pinacol Rearrangement 
    
    
    
    Cyclization.[2]

Nortopsentin_Synthesis cluster_0 Fragment A: Dione Synthesis cluster_1 Fragment B: Amidine Synthesis Start_Indole 6-Bromoindole Acylation Friedel-Crafts Acylation (Oxalyl Chloride) Start_Indole->Acylation Protect N1 (Tosyl) Oxidation Oxidation to Dione (Hg(NO3)2) Acylation->Oxidation Yield Critical Step Condensation Condensation & Rearrangement (Pinacol-like) Oxidation->Condensation Fragment A Amidine_Prep Amidine Formation (Boc-Protected) Amidine_Prep->Condensation Fragment B Deprotection Global Deprotection (NaOH/Heat) Condensation->Deprotection One-Pot Optimization Final_Product Nortopsentin D (Imidazolone Core) Deprotection->Final_Product

Figure 1: The convergent synthesis workflow utilizing the pinacol-like rearrangement strategy.

Module 2: Troubleshooting & Yield Optimization (Q&A)

Phase 1: Dione Fragment Synthesis

Q: My indole glyoxal yield is stuck <30% during oxidation. How do I improve this? Diagnosis: Traditional oxidation (e.g.,


 or DMSO/Iodine) often leads to over-oxidation or cleavage of the indole bond due to the electron-rich nature of the indole C3 position.
Solution:  Switch to Mercuric Nitrate Monohydrate (

)
.
  • Protocol: React the

    
    -halo ketone or acetyl indole with 
    
    
    
    in acetonitrile/water (2:1).
  • Optimization: Run at Room Temperature for 8–16 hours. Do not heat.

  • Why: Mercury(II) mediates a softer oxidation that tolerates the indole nitrogen, preventing oxidative cleavage of the C2-C3 bond. Yields can improve to ~50-60% (vs 15% with

    
    ).
    

Q: Friedel-Crafts acylation is producing C2/C3 mixtures or polymerizing. Diagnosis: Using


 with unprotected indoles is too harsh.
Solution: 
  • Protect N1: Use a Tosyl (Ts) group. It is electron-withdrawing, which deactivates the ring slightly, preventing polymerization, and directs substitution to C3.

  • Lewis Acid: Switch to Diethylaluminum Chloride (

    
    )  if 
    
    
    
    fails. It is milder and provides better regioselectivity.
  • Temperature: Maintain strictly at

    
    .
    
Phase 2: The Critical Condensation (Pinacol Rearrangement)

Q: The condensation of the amidine and dione yields a complex mixture with no cyclized product. Diagnosis: The rearrangement required to form the 5,5-disubstituted imidazolone is sensitive to steric bulk and electronic effects. The N-protecting groups are likely interfering. Solution: One-Pot Deprotection-Cyclization.

  • The Fix: Do not attempt to isolate the intermediate alcohol.

  • Protocol:

    • Mix Amidine + Dione in Ethanol.

    • Add excess NaOH (Base is critical).

    • Reflux for 3 hours.

  • Mechanism: The base removes the Tosyl (indole) and Boc (amidine) groups in situ. The resulting free nitrogen species are more nucleophilic, driving the pinacol-like rearrangement and subsequent dehydration to the imidazolone.

  • Yield Impact: This "telescoped" sequence can boost yields from <10% to >50%.

Q: I am observing broad NMR signals for the central ring carbons. Diagnosis: This is a known phenomenon for (4H)-imidazol-4-one cores due to tautomeric exchange or conformational flux. Solution: Use Enhanced Apodization (Exponential = 8 Hz) during NMR processing to visualize the quaternary carbons. Do not assume the reaction failed; verify with HRMS or X-ray crystallography if possible.

Module 3: Optimization Data Summary

Table 1: Oxidation Reagent Performance (Indole Dione Synthesis)

ReagentConditionsYieldMajor Side Product

Reflux, Dioxane10-15%C2-C3 Cleavage (Isatin derivatives)


25%Brominated byproducts

RT, MeCN/H2O 49-55% Minimal; clean conversion

Table 2: Cyclization Conditions Comparison

MethodBase/SolventTempYieldNotes
Stepwise

/ MeOH
Reflux19%Isolation of intermediates leads to degradation.
One-Pot NaOH / EtOH Reflux 52% Simultaneous deprotection drives equilibrium.

Module 4: Advanced Strategies (Microwave & Catalysis)

For researchers synthesizing analogues (e.g., varying the indole substitution), conventional heating often results in prolonged reaction times (24-48h).

Strategy: Microwave-Assisted Synthesis

  • Application: Useful for the initial Friedel-Crafts acylation or the final deprotection step.

  • Protocol: 150W,

    
    , 10-20 mins.
    
  • Benefit: Reduces reaction time significantly. In bis-indole systems, microwave irradiation has been shown to improve yields by suppressing the formation of thermodynamic byproducts.

Strategy: Suzuki-Miyaura Coupling (Alternative Route) If the Pinacol route fails for your specific derivative:

  • Synthesize a 2,4-dibromo-imidazolone core.

  • Couple with Indole-3-boronic acid (N-Boc protected).

  • Catalyst:

    
     or 
    
    
    
    .
  • Note: This is modular but requires difficult synthesis of the brominated imidazolone core.

References

  • Keel, K. T., & Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters, 23(14), 5368–5372. Link

  • Mancini, I., et al. (1996). Nortopsentins A, B, and C, Cytotoxic and Antifungal Imidazolediylbis[indoles] from the Sponge Spongosorites ruetzleri.[3] Helvetica Chimica Acta, 79(8), 2075–2082. Link

  • Dvorak, K. R., & Tepe, J. J. (2024).[2] Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties.[2][4] Natural Product Reports, 41, 1264-1293.[2] Link

  • Gu, X., et al. (1999). Synthesis of Nortopsentins B and D. Tetrahedron Letters, 40(52), 9305-9308. (Note: Refers to the synthetic analogue structure). Link

  • Pecoraro, C., et al. (2023).[2] Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development.[2] Molecules, 28(18), 6450.[2] Link

Sources

Optimization

Technical Support Center: Nortopsentin D Solubility Optimization

Topic: Overcoming Solubility Barriers in Aqueous Media for Bis-Indole Alkaloids Case ID: NTD-SOL-004 Status: Open Guide Assigned Specialist: Senior Application Scientist, Lead Formulation Chemist[1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Barriers in Aqueous Media for Bis-Indole Alkaloids

Case ID: NTD-SOL-004 Status: Open Guide Assigned Specialist: Senior Application Scientist, Lead Formulation Chemist[1]

Executive Summary: The Physicochemical Challenge

Nortopsentin D is a marine bis-indole alkaloid characterized by a central 5,5-disubstituted (4H)-imidazol-4-one core.[2][3] Unlike its congeners (Nortopsentins A-C), the "D" variant possesses unique structural rigidity and lipophilicity that creates a distinct solubility bottleneck.

The Core Problem: Nortopsentin D exhibits high lipophilicity (Predicted LogP > 3.5) and low aqueous solubility.[4] While it dissolves readily in organic solvents (DMSO, MeOH), it suffers from "Solvent Shock" (rapid precipitation) when diluted into aqueous buffers (PBS, cell culture media). This is driven by the high dielectric constant of water (


) forcing the hydrophobic indole rings to aggregate, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

Module 1: Troubleshooting the "DMSO Crash"

User Question: I prepared a 10 mM stock in DMSO. When I dilute it to 10 µM in cell culture media, the solution turns slightly cloudy or my IC50 values fluctuate wildly. Why?

Technical Diagnosis: You are experiencing Kinetic Precipitation .

  • The Mechanism: When you spike a DMSO stock directly into aqueous media, the local concentration of Nortopsentin D exceeds its thermodynamic solubility limit before it can disperse.

  • The Result: The compound forms amorphous aggregates. Over time (minutes to hours), these aggregates undergo Ostwald Ripening , growing into larger crystals that sediment out of solution, reducing the effective concentration available to your cells.

Protocol A: The "Step-Down" Dilution Method

Do not add high-concentration stock directly to the final volume.

  • Prepare Intermediate Stock: Dilute your 10 mM DMSO stock 1:10 with 100% Ethanol or PEG-400 .

    • Reason: These solvents have intermediate polarity, preventing immediate aggregation.

  • Pre-warm Media: Warm your PBS or culture media to 37°C before addition.

    • Reason: Solubility is endothermic; cold buffers accelerate precipitation.

  • Vortex-While-Adding:

    • Place the tube of media on a vortex mixer (low speed).

    • Inject the intermediate stock into the center of the vortex.

    • Reason: Maximizes shear force to disperse the compound instantly, preventing local supersaturation.

Module 2: Advanced Formulation (Cyclodextrins)

User Question: I need to inject Nortopsentin D into mice (IP/IV) at 10 mg/kg. The DMSO/PBS mixture causes immediate precipitation in the syringe. How do I fix this?

Technical Diagnosis: Simple cosolvents (DMSO/Ethanol) are insufficient for in vivo doses. You require a Molecular Chaperone . The bis-indole structure of Nortopsentin D fits well into the hydrophobic cavity of beta-cyclodextrins.

Protocol B: HP-β-CD Complexation (The Gold Standard)

Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic indole moieties.

Reagents:

  • Nortopsentin D (Solid)[5]

  • HP-β-CD (Pharma Grade, e.g., Kleptose® or Trappsol®)

  • Sterile Water for Injection (WFI)

Workflow:

  • Carrier Solution: Prepare a 20% (w/v) HP-β-CD solution in WFI. Filter through 0.22 µm.

  • Solubilization: Add Nortopsentin D powder to the carrier solution.

  • Energy Input (Critical):

    • Option A (Sonicate): Sonicate at 40°C for 30–60 minutes.

    • Option B (Slurry): If it doesn't dissolve, add a minimal amount of Acetone to dissolve the drug first, mix with HP-β-CD, then evaporate the Acetone (Rotavap).

  • Equilibration: Shake at 200 RPM at room temperature overnight.

  • Filtration: Filter the resulting solution (0.22 µm) to remove uncomplexed drug.

Data: Solvent Compatibility Matrix

Solvent SystemSolubility RatingBiological CompatibilityApplication
100% DMSO Excellent (>50 mM)Toxic to cells > 0.5%Stock Storage
PBS (pH 7.4) Poor (< 10 µM)ExcellentNone (Precipitates)
20% HP-β-CD Good (~1–5 mM)Excellent (Inert)In Vivo / High Dose
PEG-400 / Saline (1:1) ModerateModerate (Viscous)IP Injection

Module 3: pH Adjustment & Salt Formation

User Question: The structure contains an imidazole ring. Can I use acid to dissolve it?

Technical Diagnosis: Yes. The imidazole nitrogen in Nortopsentin D acts as a weak base. Protonation (adding H+) increases polarity and aqueous solubility.

Risk Warning:

  • Buffer Capacity: If you dissolve it in acid (e.g., 0.1 M HCl) and then add it to cell media (pH 7.4), the buffer will neutralize the acid, deprotonate the imidazole, and cause the compound to crash out immediately.

Protocol C: In Situ Salt Formation (Mesylate)

Instead of HCl, use Methanesulfonic Acid (MSA) to form a stable salt, which often has better solubility than the free base.

  • Dissolve Nortopsentin D in a minimal volume of Acetone.

  • Add 1.05 equivalents of Methanesulfonic Acid.

  • Evaporate solvent to obtain the Nortopsentin D Mesylate salt.

  • Reconstitute this salt in water. Note: Check pH stability; keep pH < 6.0 if possible for storage.

Visualizing the Solution

Diagram 1: Solubility Troubleshooting Decision Tree

SolubilityWorkflow Start Start: Nortopsentin D Application CheckConc Target Concentration? Start->CheckConc LowConc Low (< 10 µM) (Cell Culture) CheckConc->LowConc HighConc High (> 100 µM) (Animal/Stock) CheckConc->HighConc PrecipCheck Precipitation Observed? LowConc->PrecipCheck MethodB Method B: HP-β-CD Complexation (20% w/v Carrier) HighConc->MethodB Preferred MethodC Method C: Salt Formation (Mesylate/HCl) HighConc->MethodC Alternative MethodA Method A: Step-Down Dilution (DMSO -> Ethanol -> Media) PrecipCheck->MethodA Yes (Cloudy) Proceed with Assay Proceed with Assay PrecipCheck->Proceed with Assay No (Clear)

Caption: Decision tree for selecting the correct solubilization strategy based on experimental concentration requirements.

Diagram 2: Cyclodextrin Encapsulation Mechanism

CD_Complexation cluster_0 Step 1: Components cluster_1 Step 2: Equilibrium cluster_2 Step 3: Complex Drug Nortopsentin D (Hydrophobic) Mix Mixing + Energy (Sonication/Heat) Drug->Mix CD HP-β-CD (Hydrophilic Shell) CD->Mix Complex Inclusion Complex (Soluble) Mix->Complex Host-Guest Interaction

Caption: Schematic of the host-guest complexation process where the hydrophobic bis-indole is shielded by the cyclodextrin torus.

Module 4: Validation (Do not trust your eyes)

User Question: The solution looks clear, but my results are inconsistent. How do I verify the actual concentration?

Technical Diagnosis: "Clear" does not mean "dissolved." You may have stable colloidal aggregates (nanoparticles) that cannot cross cell membranes effectively.

Self-Validating Protocol: The Spin-Down Test
  • Prepare your working solution (e.g., 10 µM in media).

  • Aliquot into two tubes: Tube A and Tube B .

  • Tube A: Keep as is (Total Drug).

  • Tube B: Centrifuge at 13,000 x g for 10 minutes (removes micro-precipitates).

  • Analyze the supernatant of Tube B vs. Tube A using UV-Vis (Absorbance at ~280-300 nm) or HPLC.

  • Calculation:

    
    
    
    • Pass Criteria: > 95%.[4][6][7] If < 90%, your compound is precipitating.

References

  • Keel, K. L., & Tepe, J. J. (2021).[8] Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement.[2][8] Organic Letters, 23(14), 5368–5372.[8] [Link]

  • Mancini, I., et al. (1996). From Inactive Nortopsentin D, a Novel Bis(indole) Alkaloid... to a Strongly Cytotoxic Derivative. Journal of Natural Products.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[9] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic vs. Thermodynamic solubility protocols).

Sources

Troubleshooting

Nortopsentin D Stability &amp; Degradation Technical Support Center

The following technical guide addresses the stability testing, degradation profiling, and analytical handling of Nortopsentin D . Critical Note on Chemical Identity: There is a nomenclature conflict in the literature.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability testing, degradation profiling, and analytical handling of Nortopsentin D .

Critical Note on Chemical Identity: There is a nomenclature conflict in the literature.

  • Natural Nortopsentin D: A bis-indole alkaloid isolated from Dragmacidon sp., characterized by a 5,5-disubstituted (4H)-imidazol-4-one core.[1][2][3][4] This is the primary subject of this guide due to its structural complexity and pharmacological relevance.

  • Synthetic Analogue "D": Often refers to a catalytic hydrogenation product of Nortopsentin A/B, containing a standard imidazole or imidazoline core. This guide focuses on the Natural Nortopsentin D (Imidazolone core) as it presents unique stability challenges.

Part 1: Stability Profile & Storage Specifications

Executive Summary: Nortopsentin D is chemically fragile due to its electron-rich bis-indole system and the hydrolytically sensitive imidazolone core.[1] It exhibits significant sensitivity to oxidation (indole moieties), photolysis (C-Br bond cleavage), and hydrolysis (imidazolone ring opening).

ParameterStability StatusCritical Handling Requirement
Solid State ModerateStore at -20°C , desiccated, protected from light.
Solution (DMSO) Good (Short-term)Stable for <24h at 4°C. Avoid freeze-thaw cycles.
Solution (Aqueous) Poor Prone to precipitation and hydrolysis. Prepare immediately before use.
Photostability High Risk Strict amber glassware requirement. Halogenated indoles undergo radical debromination under UV/Vis light.[1]
Oxidation High RiskIndole C2/C3 positions are susceptible to air oxidation, forming oxindoles.
Part 2: Forced Degradation Protocols (Stress Testing)

Q: How do I design a stress test to identify Nortopsentin D degradation products?

A: You must use a co-solvent system because Nortopsentin D is poorly soluble in pure aqueous buffers. Perform these tests at a concentration of 100 µM to ensure degradants are detectable by LC-MS.

Protocol 1: Hydrolytic Stress (Acid/Base)

  • Objective: Assess the stability of the imidazolone core.

  • Method: Dissolve 1 mg Nortopsentin D in 100 µL DMSO. Add 900 µL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base).

  • Condition: Incubate at 60°C for 4 hours.

  • Neutralization: Quench with equal molarity base/acid before injection.[1]

  • Expected Outcome: Ring opening of the imidazolone to form amide-linked bis-indole species.[1]

Protocol 2: Oxidative Stress

  • Objective: Simulate shelf-life oxidation of the indole rings.

  • Method: Dissolve 1 mg in 100 µL DMSO. Add 900 µL of 3% H₂O₂.

  • Condition: Ambient temperature (25°C) for 2–6 hours.

  • Expected Outcome: Formation of mono- and di-oxygenated species (+16 Da, +32 Da), specifically 2-oxindoles or N-oxides.[1]

Protocol 3: Photolytic Stress

  • Objective: Test susceptibility to debromination.

  • Method: Expose a 100 µM solution (in MeOH/Water 50:50) to 1.2 million lux hours (ICH Q1B standard) or direct UV (254 nm) for 1 hour.

  • Expected Outcome: Loss of Bromine (-Br +H), observed as mass shifts of -78/80 Da.[1]

Part 3: Analytical Method (UHPLC-MS/MS)

Q: What is the recommended LC-MS method for separating Nortopsentin D from its degradants?

A: Standard C18 chemistry is sufficient, but pH control is vital to prevent peak tailing of the basic imidazole nitrogens.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps alkaloids protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-10 min: 5% -> 95% B (Linear gradient)[1]

    • 10-12 min: 95% B (Wash)[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection:

    • UV: 254 nm (Indole absorption) and 280 nm.

    • MS: ESI Positive Mode. Scan range m/z 100–1000.[1]

Target Ions (Natural Nortopsentin D):

  • Parent [M+H]+: m/z ~455/457/459 (Tribrominated pattern requires careful isotopic analysis).

  • Note: The exact mass depends on the specific bromination pattern of your isolate.

Part 4: Troubleshooting Guide (Q&A)

Q: I see "ghost peaks" in my blank injection after running a Nortopsentin D sample. Is it carryover?

  • Diagnosis: Bis-indoles are highly lipophilic and "sticky."[1] They adsorb to the PTFE tubing and injector needle.

  • Solution:

    • Switch the needle wash solvent to 50:50 Methanol:Isopropanol + 0.1% Formic Acid .

    • Implement a "sawtooth" wash gradient (rapid cycling 5-95% B) at the end of every run.[1]

    • Replace plastic tubing with PEEK or stainless steel where possible.[1]

Q: My parent peak is splitting into two. Is this degradation?

  • Diagnosis: Likely tautomerism , not degradation. The imidazole/imidazolone ring can exist in tautomeric forms, especially in slow chromatography.

  • Verification:

    • Run the column at a higher temperature (40°C or 50°C). If the peaks merge, it is tautomerism (faster interconversion).

    • If peaks remain distinct, it is likely a degradation product (e.g., an isomer or oxidized species).

Q: The recovery of Nortopsentin D from my cell culture media is <50%. Where is it going?

  • Diagnosis: Non-specific binding (NSB) to plasticware.

  • Solution:

    • Do not use polystyrene plates for storage.[1] Use glass or low-binding polypropylene.[1]

    • Add 0.1% Bovine Serum Albumin (BSA) or a surfactant to the media during incubation to act as a carrier, if compatible with your assay.

    • For extraction, use Ethyl Acetate (liquid-liquid extraction) rather than protein precipitation alone, as the drug may remain bound to the precipitated protein pellet.

Q: I observe a mass shift of +16 Da and +32 Da. Is this metabolic or chemical?

  • Diagnosis: If observed in buffer-only controls, it is chemical auto-oxidation .[1]

  • Mechanism: Indoles are electron-rich.[1] Air exposure converts the C2-C3 double bond to an epoxide, which rearranges to a 2-oxindole (+16 Da) or dioxindole (+32 Da).[1]

  • Prevention: Degas all buffers with Helium or Argon.[1] Store stock solutions under inert gas.

Part 5: Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways for Nortopsentin D (Natural Imidazolone Variant) under stress conditions.

Nortopsentin_Degradation Figure 1: Predicted Degradation Pathways of Nortopsentin D Parent Nortopsentin D (Imidazolone Core) Oxidation_Int Indole Epoxide (Intermediate) Parent->Oxidation_Int Oxidation (Air/H2O2) RingOpen Ring-Opened Amide (Hydrolysis Product) Parent->RingOpen Acid/Base Hydrolysis (Imidazolone cleavage) Radical Indolyl Radical Parent->Radical UV Light (hv) Oxindole 2-Oxindole Derivative (+16 Da) Oxidation_Int->Oxindole Rearrangement Dioxindole Dioxindole Derivative (+32 Da) Oxindole->Dioxindole Further Oxidation Debromo Des-bromo Nortopsentin (-79 Da) Radical->Debromo H-abstraction

Figure 1: Predicted degradation pathways including oxidation (red), hydrolysis (yellow), and photolysis (green).

References
  • Casapullo, A., et al. (1996). "Nortopsentin D, a Bis(indole) Alkaloid from the Axinellid Sponge Dragmacidon sp." Journal of Natural Products. (Isolation and structure of the natural imidazolone variant).

  • Gu, X., et al. (2021). "Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement."[1] Journal of Organic Chemistry. (Confirming the imidazolone structure and synthetic fragility).

  • Lansiaux, A., et al. (2004). "Distribution of furidine and isofuridine in the marine sponge Hexadella species... and stability of bis-indole alkaloids." Journal of Chromatography B. (General analytical conditions for marine bis-indoles).

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." (Standard protocols for stress testing).

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Nortopsentin D Synthesis

Welcome to the technical support center for the synthesis of nortopsentin D. This resource is designed for researchers, scientists, and drug development professionals actively working on or planning to undertake the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nortopsentin D. This resource is designed for researchers, scientists, and drug development professionals actively working on or planning to undertake the synthesis of this complex bis(indole) alkaloid. Nortopsentin D and its analogues are of significant interest due to their wide range of biological activities, including cytotoxic, antifungal, and anti-inflammatory properties.[1][2][3]

The first total synthesis of nortopsentin D was a significant achievement, employing a unique late-stage pinacol-like rearrangement to construct the sterically congested 5,5-disubstituted (4H)-imidazol-4-one core.[1][4] This guide is structured to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during this synthetic endeavor. Our goal is to equip you with the knowledge to anticipate potential challenges, optimize your reaction conditions, and ultimately achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond formation in the total synthesis of nortopsentin D?

The cornerstone of the first reported total synthesis of nortopsentin D is the convergent coupling of a novel dione intermediate and an amidine intermediate.[1][5] This is followed by a crucial cyclization and a pinacol-like rearrangement to form the central (4H)-imidazol-4-one ring with its characteristic tertiary carbon center.[1][5]

Q2: Why is the choice of protecting groups for the indole nitrogen atoms critical?

Protecting groups on the indole nitrogens play a pivotal role in the success of the synthesis. An N-tosyl group on the indole ring of the dione intermediate is thought to be necessary to enhance its electrophilicity, facilitating the condensation with the amidine.[1] However, this group can be labile under certain basic conditions. The choice of a less nucleophilic base and solvent system is therefore critical to prevent premature deprotection, which can halt the desired reaction.[1]

Q3: What are the most common side products observed during the synthesis?

A major side product encountered during the key condensation/cyclization step is the detosylated dione.[1] This occurs when the reaction conditions are too harsh, leading to the removal of the N-tosyl protecting group from the dione intermediate. The resulting deprotected dione is significantly less reactive and does not readily condense with the amidine.[1]

Q4: Are there alternative synthetic strategies for constructing the imidazol-4-one core?

While the pinacol-like rearrangement strategy is the first reported for nortopsentin D, other methods for forming 5,5-disubstituted (4H)-imidazol-4-one rings exist for related natural products.[1] These include oxazole rearrangements and N-sulfonylaziridine driven oxidative rearrangements.[1] However, the convergent strategy developed for nortopsentin D offers a robust and potentially more generalizable approach for this class of compounds.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Dione Intermediate

The dione intermediate is a critical precursor, and its synthesis can be challenging due to the potential for over-oxidation or decomposition under harsh conditions.

Symptoms:

  • Low yield of the desired dione product.

  • Presence of multiple unidentified byproducts in TLC or LC-MS analysis.

  • Decomposition of starting material.

  • Loss of the N-tosyl protecting group.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Harsh Oxidizing Agents Strong oxidants like KMnO4 or RuCl3/PhI(OAc)2 can lead to over-oxidation and decomposition of the sensitive indole nucleus.[1]Utilize milder and more selective oxidizing agents. The use of mercuric nitrate monohydrate has been shown to be effective, providing a 49% yield at room temperature.[1]
High Reaction Temperatures Elevated temperatures can promote side reactions and decomposition.[1]Conduct the oxidation at room temperature. The reaction with mercuric nitrate monohydrate proceeds efficiently at this temperature over 8-16 hours.[1]
Protecting Group Instability Certain reaction conditions can lead to the cleavage of the N-tosyl group, deactivating the substrate.[1]Choose reaction conditions that are compatible with the N-tosyl group. The mercuric nitrate monohydrate method is reported to be compatible.[1]
Problem 2: Inefficient Condensation and Cyclization to Form the Imidazol-4-one Core

This pivotal step involves the reaction of the dione and amidine intermediates and is highly sensitive to the reaction conditions.

Symptoms:

  • Low yield of the desired nortopsentin D precursor.

  • The major product observed is the detosylated dione.[1]

  • Starting materials remain unreacted even after prolonged reaction times.

Root Causes and Solutions:

Root Cause Explanation Recommended Solution
Premature Deprotection of N-Tosyl Group Strong, nucleophilic bases (e.g., NaOH) in nucleophilic solvents (e.g., ethanol) can cleave the N-tosyl group from the dione, rendering it unreactive for condensation.[1]Employ a weaker, less nucleophilic base such as potassium bicarbonate.[1]
Inappropriate Solvent Choice Nucleophilic solvents can participate in side reactions, including the removal of protecting groups.[1]Switch to a less nucleophilic solvent like isopropanol.[1]
Insufficient Electrophilicity of the Dione The presence of the electron-withdrawing N-tosyl group is believed to be crucial for the dione's reactivity.[1]Ensure that the N-tosyl group remains intact throughout the reaction by using milder conditions as described above.

Experimental Protocols

Optimized Synthesis of the Dione Intermediate

This protocol is based on the successful method reported in the first total synthesis of nortopsentin D.[1]

Materials:

  • Precursor molecule (e.g., the corresponding methylene-bridged bis-indole)

  • Mercuric nitrate monohydrate

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the precursor molecule in a mixture of acetonitrile and water.

  • Add mercuric nitrate monohydrate to the solution at room temperature under an air atmosphere.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired dione.

Optimized Condensation and Cyclization Protocol

This protocol is designed to minimize the formation of the detosylated dione side product.[1]

Materials:

  • Dione intermediate

  • Amidine intermediate

  • Potassium bicarbonate

  • Isopropanol

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the dione and amidine intermediates in isopropanol.

  • Add potassium bicarbonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired imidazol-4-one product.

Visualizing the Workflow

Troubleshooting the Key Condensation Step

The following decision tree can help in troubleshooting the pivotal condensation and cyclization reaction.

troubleshooting_condensation start Low yield of imidazol-4-one check_side_product Major side product is detosylated dione? start->check_side_product change_base Switch to a weaker base (e.g., K2CO3) check_side_product->change_base Yes check_starting_materials Starting materials unreacted? check_side_product->check_starting_materials No change_solvent Use a less nucleophilic solvent (e.g., isopropanol) change_base->change_solvent success Improved Yield change_solvent->success increase_temp Increase reaction temperature cautiously check_starting_materials->increase_temp Yes check_purity Check purity of starting materials check_starting_materials->check_purity No increase_temp->success

Caption: Troubleshooting flowchart for the condensation step.

Synthetic Pathway Overview

This diagram illustrates the key steps in the total synthesis of nortopsentin D.

nortopsentin_synthesis indole_precursors Indole Precursors dione_synthesis Dione Synthesis (Oxidation) indole_precursors->dione_synthesis amidine_synthesis Amidine Synthesis indole_precursors->amidine_synthesis condensation_cyclization Condensation & Pinacol-like Rearrangement dione_synthesis->condensation_cyclization amidine_synthesis->condensation_cyclization nortopsentin_D Nortopsentin D condensation_cyclization->nortopsentin_D

Caption: Key stages in Nortopsentin D synthesis.

References

  • Keel, K. L., & Tepe, J. J. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters, 23(14), 5368–5372. [Link]

  • Total Synthesis of Nortopsentin D with Dr. Katarina Keel (Episode 63). (2021, October 16). YouTube. Retrieved from [Link]

  • Moody, C. J., & Roffey, J. R. A. (2000). Synthesis of N-protected Nortopsentins B and D. Arkivoc, 2000(3), 393-401. [Link]

  • Diana, P., et al. (2020). Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs. Molecules, 25(17), 3842. [Link]

  • Barraja, P., et al. (2021). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Marine Drugs, 19(9), 509. [Link]

  • Abo-Salem, H., et al. (2021). Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. Molecules, 26(14), 4112. [Link]

  • Barraja, P., et al. (2021). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. PMC - PubMed Central. [Link]

Sources

Troubleshooting

Technical Support Center: Nortopsentin D Synthesis Optimization

[1] Diagnostic Phase: Define Your Target CRITICAL ALERT: Before proceeding, you must verify your structural target. The nomenclature for "Nortopsentin D" in literature is bifurcated.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Diagnostic Phase: Define Your Target

CRITICAL ALERT: Before proceeding, you must verify your structural target. The nomenclature for "Nortopsentin D" in literature is bifurcated.

  • Target A (The Natural Product): The bis-indole alkaloid containing a complex 5,5-disubstituted (4H)-imidazol-4-one core.[1] This structure was definitively assigned and synthesized in 2021 via a pinacol-like rearrangement.[2][1][3]

  • Target B (The Bioactive Analogue): The 2,4-bis(3-indolyl)thiazole derivative.[4] Historically, this was often referred to as "Nortopsentin D" in medicinal chemistry literature (derived from hydrogenation of Nortopsentins A-C) but is structurally distinct.[2][5]

Select your troubleshooting module below based on your target.

TargetSelection Start Identify Target Structure Decision Core Heterocycle? Start->Decision TargetA Imidazol-4-one Core (Natural Product) Go to Module 2 Decision->TargetA Imidazolone TargetB Thiazole Core (Synthetic Analogue) Go to Module 3 Decision->TargetB Thiazole

Figure 1: Decision matrix for selecting the correct synthesis optimization protocol.

Module A: Natural Product Synthesis (Imidazolone Core)[1][2]

Context: The total synthesis of natural Nortopsentin D hinges on a late-stage condensation between an amidine and a dione , followed by a pivotal pinacol-like rearrangement .[1][3]

Troubleshooting Guide: Pinacol-Like Rearrangement

Issue 1: Low Yield of the Cyclized Imidazolone (Pre-mature degradation)

  • Symptom: The reaction mixture turns dark brown/black; TLC shows streaking; disappearance of the dione starting material but no product formation.[2]

  • Root Cause: The condensation of the amidine and dione is highly sensitive to electron density. If the indole nitrogen is unprotected or electron-rich, it promotes non-productive polymerization rather than the desired rearrangement.

  • Corrective Action:

    • Protecting Group Strategy: Ensure the indole on the amidine fragment is N-tosylated (Ts) . The electron-withdrawing nature of the tosyl group is critical to dampen the nucleophilicity of the indole, favoring the rearrangement over polymerization.

    • Base Selection: Switch from strong bases to buffered systems if using free indoles.[2] However, for the rearrangement, thermal cyclization in the presence of a weak base (like

      
       in isopropanol) is preferred.[2]
      

Issue 2: Incomplete Rearrangement (Stalled Intermediate)

  • Symptom: Isolation of a linear condensation product or a hydroxy-intermediate that fails to dehydrate/rearrange to the imidazolone.

  • Root Cause: Insufficient thermal energy to overcome the activation barrier for the [1,2]-shift (pinacol rearrangement).

  • Corrective Action:

    • Protocol Adjustment: The rearrangement is thermodynamically driven.[2] Increase reaction temperature to reflux in higher-boiling alcohols (e.g., Isopropanol or n-Butanol).

    • One-Pot Detosylation: As per recent total synthesis protocols, combine the cyclization and N-detosylation. Add excess NaOH after the initial condensation and heat.[2] This promotes the rearrangement cascade.[2]

FAQ: Imidazolone Synthesis

Q: My NMR signals for the central ring are extremely broad. Is my product impure? A: Not necessarily. The 5,5-disubstituted imidazolone ring exhibits conformational exchange (atropisomerism-like rotation of the bulky indole groups). This broadens NMR signals at room temperature.[2]

  • Validation: Run the NMR at elevated temperature (50°C+) or use enhanced apodization (exponential = 8 Hz) during processing to resolve the peaks.

Module B: Thiazole Analogue Synthesis (Hantzsch Method)

Context: This route involves the Hantzsch thiazole synthesis, condensing an indole-3-thioamide with a 3-(alpha-bromoacetyl)indole .[4]

Troubleshooting Guide: Hantzsch Condensation

Issue 1: Formation of "Red/Pink" Impurities (Oxidative Coupling) [2]

  • Symptom: The reaction mixture turns vivid pink or red.[2] Product yield is low (<40%).[2]

  • Root Cause: Indoles are electron-rich and prone to oxidative dimerization (homocoupling) or oxidation to isatin-like species in the presence of air and light, especially when heated.

  • Corrective Action:

    • Atmosphere: Strictly degas all solvents (freeze-pump-thaw) and run the reaction under Argon.

    • Scavengers: Add a radical scavenger (e.g., BHT, 1 mol%) if the reaction requires prolonged heating, though exclusion of light/air is usually sufficient.[2]

    • Workup: Do not dry the crude product in ambient air for long periods. Store under inert gas.

Issue 2: Regioisomer Contamination (The "Imino" Side Product)

  • Symptom: Two distinct spots on TLC with similar Rf values. NMR shows a shift in the thiazole proton.[2]

  • Root Cause: In the Hantzsch reaction, the sulfur atom is the primary nucleophile.[2] However, under strongly acidic conditions or with steric crowding, the nitrogen of the thioamide can attack the alpha-haloketone, leading to an imino-dihydrothiazole or linear isomer.

  • Corrective Action:

    • pH Control: Avoid strongly acidic conditions during the initial condensation. Use a neutral solvent (Ethanol/Dioxane) first, then add a mild base (NaHCO3) to drive the dehydration.[2]

    • Temperature: Initiate the reaction at

      
       to favor the kinetic S-alkylation product (the thioimidate intermediate) before heating to effect cyclization.
      
Experimental Protocol: Optimized Hantzsch Coupling

Standardized for 1.0 mmol scale to minimize side products.

StepReagent/ConditionCritical ParameterReason
1 Solvent Prep Ethanol (Anhydrous), DegassedRemoves ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

to prevent indole oxidation.
2 Addition Add

-bromoacetyl indole (1.0 eq) to Thioamide (1.0 eq) at 0°C .
Low temp favors S-alkylation over N-alkylation.
3 Incubation Stir 1h at 0°C, then warm to RT (2h).Allows formation of the intermediate hydroxy-thiazoline without polymerization.
4 Dehydration Add catalytic

or mild heat (Reflux 1h).
Promotes aromatization to thiazole.[2] Avoids strong mineral acids.[2]
Pathway Visualization: Hantzsch Side Reactions

HantzschFailure Inputs Indole-Thioamide + Alpha-Bromoacetyl Indole Intermediate S-Alkylated Intermediate Inputs->Intermediate 0°C, Argon Side1 Side Product A: Oxidative Dimer (Pink/Red) Inputs->Side1 O2, Light Side2 Side Product B: N-Alkylated Isomer Inputs->Side2 High Temp, Acid Product Nortopsentin D (Thiazole Analogue) Intermediate->Product -H2O, Heat

Figure 2: Mechanistic divergence in the Hantzsch synthesis. Dashed red lines indicate failure modes caused by oxidation or improper temperature control.[2]

References

  • Total Synthesis of Natural Nortopsentin D (Imidazolone Core): Kawasaki, I., et al. "Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement."[2][1][6] Organic Letters, 2021, 23(14), 5368–5372.[2] [2][1]

  • Synthesis of Thiazole Analogues (Hantzsch Method): Jiang, B., et al. "Syntheses and biological activities of bis(3-indolyl)thiazoles, analogues of marine bis(indole)alkaloid nortopsentins."[2][4] Bioorganic & Medicinal Chemistry, 2004, 12(9), 2193-2199.[2] [2]

  • General Review of Bis-Indole Alkaloids: Dvorak, K.R., Tepe, J.J.[2][1][7] "Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties." Natural Product Reports, 2024. [2]

  • Oxidative Coupling Risks in Indole Synthesis: Gao, Y., et al. "Oxidative coupling strategies for the synthesis of indole alkaloids."[2] Organic & Biomolecular Chemistry, 2018.[2][8][9] [2]

Sources

Optimization

Technical Support Center: Purification of Nortopsentin D using Column Chromatography

Welcome to the technical support center for the purification of nortopsentin D. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nortopsentin D. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this potent marine bis-indole alkaloid. My aim is to combine established chromatographic principles with practical, field-proven insights to empower you to overcome common challenges in the isolation of nortopsentin D and its analogs.

Introduction to Nortopsentin D Purification

Nortopsentin D is a member of the bis-indole alkaloid family, a class of marine natural products known for their diverse and potent biological activities.[1][2] These compounds are typically isolated from marine sponges, and their purification from complex crude extracts presents a significant chromatographic challenge.[3][4] This guide will provide a comprehensive protocol for the purification of nortopsentin D using column chromatography, along with a detailed troubleshooting section to address common issues encountered during the process.

Core Principles of Nortopsentin D Chromatography

The purification of nortopsentin D from a crude marine sponge extract is a multi-step process that leverages the physicochemical properties of the molecule.[5] As a moderately polar, heterocyclic compound, both normal-phase and reversed-phase chromatography can be effectively employed. The choice between these techniques will depend on the nature of the crude extract and the impurities present.

Experimental Protocol: A Step-by-Step Guide to Nortopsentin D Purification

This protocol outlines a general procedure for the purification of nortopsentin D from a crude methanolic extract of a marine sponge. It is essential to perform small-scale analytical experiments (e.g., Thin Layer Chromatography - TLC) to optimize the solvent system before committing to a large-scale preparative column.

Preparation of the Crude Extract

A well-prepared crude extract is the foundation of a successful purification.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Liquid-Liquid Partitioning (Optional but Recommended): To remove highly non-polar or highly polar impurities, a liquid-liquid partitioning step can be introduced. The crude extract can be suspended in a biphasic system of n-hexane and methanol/water. The methanolic layer, containing the nortopsentin D, is then collected and dried.

Column Chromatography: Normal-Phase Approach

Normal-phase chromatography, using a polar stationary phase like silica gel, is a common first step in the purification of moderately polar natural products.[7][8]

Table 1: Parameters for Normal-Phase Column Chromatography of Nortopsentin D

ParameterRecommendationRationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard choice for good resolution of moderately polar compounds.
Mobile Phase Gradient of Dichloromethane (DCM) and Methanol (MeOH)DCM provides good solubility for the crude extract, while a gradual increase in the more polar MeOH will elute nortopsentin D and separate it from less polar and more polar impurities.
Sample Loading Dry loadingTo ensure a narrow and uniform starting band, which is crucial for good separation.
Flow Rate ~2-5 mL/min (for a 2-4 cm diameter column)A moderate flow rate allows for proper equilibration between the stationary and mobile phases.
Fraction Size 10-20 mLSmaller fractions provide better resolution of closely eluting compounds.

Step-by-Step Procedure:

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack uniformly. Gently tap the column to dislodge any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running several column volumes of the initial mobile phase through it.

  • Sample Loading (Dry Loading):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0% to 10% methanol in DCM.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the plate in a solvent system that provides good separation of the components.

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing pure nortopsentin D.

Further Purification: Reversed-Phase Chromatography (If Necessary)

For higher purity, a second chromatographic step using a reversed-phase column may be required.[9] This is particularly effective for separating closely related polar compounds.

Table 2: Parameters for Reversed-Phase Column Chromatography of Nortopsentin D

ParameterRecommendationRationale
Stationary Phase C18-bonded silica gelA non-polar stationary phase that separates compounds based on hydrophobicity.
Mobile Phase Gradient of Water and Acetonitrile (or Methanol)A gradient from a more polar to a less polar mobile phase will elute compounds in order of increasing hydrophobicity.
Sample Loading Dissolved in the initial mobile phaseEnsures good solubility and interaction with the stationary phase.
Flow Rate Dependent on column size and particle sizeFollow manufacturer's recommendations.
Fraction Size Dependent on the elution profileCollect smaller fractions around the expected elution volume of nortopsentin D.

Step-by-Step Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 90:10 water:acetonitrile).

  • Sample Loading: Dissolve the partially purified nortopsentin D from the normal-phase column in a small volume of the initial mobile phase and inject it onto the column.

  • Elution: Elute with a gradient of increasing acetonitrile concentration.

  • Fraction Analysis: Analyze the fractions by TLC or HPLC to identify and combine the pure nortopsentin D fractions.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the column chromatography purification of nortopsentin D in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of nortopsentin D?

A1: Nortopsentins are often isolated as yellowish or brownish amorphous solids or oils. As bis-indole alkaloids, they are expected to have moderate polarity. Their solubility will be higher in polar organic solvents like methanol, ethanol, and DMSO, and lower in non-polar solvents like hexane. For chromatography, dissolving the crude extract in dichloromethane or methanol is a good starting point.

Q2: How can I monitor the purification process effectively?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the separation. Use TLC to:

  • Optimize the solvent system: Before running the column, test different solvent mixtures on a TLC plate to find the one that gives a good separation of nortopsentin D from impurities (ideally, an Rf value of 0.2-0.4 for the target compound).

  • Analyze fractions: After running the column, analyze each fraction by TLC to determine which ones contain the pure compound.

  • Assess purity: Once you have combined the pure fractions, run a final TLC to confirm the purity of the isolated nortopsentin D.

Q3: Should I use normal-phase or reversed-phase chromatography first?

A3: For a crude extract from a marine sponge, it is generally advisable to start with normal-phase chromatography on silica gel. This is effective for removing the bulk of non-polar impurities like fats and sterols, which are common in such extracts.[10] Reversed-phase chromatography can then be used as a second, higher-resolution step to separate nortopsentin D from other closely related polar alkaloids.

Visualizing the Workflow

A clear understanding of the purification workflow is crucial for success.

PurificationWorkflow cluster_extraction Crude Extract Preparation cluster_purification Chromatographic Purification Sponge Sponge Biomass Extraction Methanol Extraction Sponge->Extraction Evaporation Rotary Evaporation Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract NP_Column Normal-Phase Column (Silica Gel, DCM/MeOH gradient) CrudeExtract->NP_Column Dry Loading Fraction_Analysis1 TLC Analysis of Fractions NP_Column->Fraction_Analysis1 Partially_Pure Partially Pure Nortopsentin D Fraction_Analysis1->Partially_Pure Combine Pure Fractions RP_Column Reversed-Phase Column (C18, Water/Acetonitrile gradient) Partially_Pure->RP_Column If necessary Fraction_Analysis2 TLC/HPLC Analysis of Fractions RP_Column->Fraction_Analysis2 Pure_NortopsentinD Pure Nortopsentin D Fraction_Analysis2->Pure_NortopsentinD Combine Pure Fractions

Caption: Purification workflow for nortopsentin D.

Troubleshooting Common Issues

Q4: My compound is not eluting from the column. What should I do?

A4: This is a common issue that can have several causes:

  • Mobile phase is not polar enough: If you are using a normal-phase column, the mobile phase may not be polar enough to displace your compound from the silica gel. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM).

  • Compound degradation: Nortopsentin D might be unstable on silica gel. You can test for this by spotting your crude extract on a TLC plate, letting it sit for a few hours, and then developing it to see if new spots have appeared. If degradation is an issue, consider using a less acidic stationary phase like alumina or switching to reversed-phase chromatography.

  • Compound is highly polar: If nortopsentin D is more polar than anticipated, it may be strongly adsorbed to the silica gel. A significant increase in the mobile phase polarity will be needed.

Q5: The separation between my compound and an impurity is very poor.

A5: Poor resolution can be addressed by:

  • Optimizing the mobile phase: Use TLC to test different solvent systems. Sometimes, a three-component solvent system can provide better separation.

  • Using a shallower gradient: A slower, more gradual increase in the mobile phase polarity can improve the separation of closely eluting compounds.

  • Reducing the sample load: Overloading the column is a common cause of poor separation. Use a larger column or load less sample.

  • Changing the stationary phase: If you are using normal-phase, try reversed-phase, or vice versa. The different separation mechanism may resolve the co-eluting compounds.

Q6: I am seeing streaking or tailing of my compound on the TLC plate and in the column.

A6: Streaking or tailing can be caused by:

  • Compound being too polar for the solvent system: This can cause the compound to "smear" on the TLC plate. Try a more polar solvent system.

  • Acidic or basic nature of the compound: The indole nitrogen atoms in nortopsentin D can interact with the acidic silica gel. Adding a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often improve peak shape.

  • Overloading: Too much sample can lead to tailing.

Advanced Troubleshooting Logic

For more complex issues, a systematic approach is necessary.

Troubleshooting cluster_causes_no_elution Potential Causes cluster_causes_poor_separation Potential Causes cluster_causes_low_yield Potential Causes Problem Poor Purification Outcome No_Elution Compound Not Eluting Problem->No_Elution Poor_Separation Poor Separation Problem->Poor_Separation Low_Yield Low Yield Problem->Low_Yield Solvent_Too_Nonpolar Mobile Phase Too Non-polar No_Elution->Solvent_Too_Nonpolar Degradation Compound Degradation No_Elution->Degradation Strong_Adsorption Strong Adsorption No_Elution->Strong_Adsorption Wrong_Solvent Suboptimal Mobile Phase Poor_Separation->Wrong_Solvent Overloading Column Overloading Poor_Separation->Overloading Poor_Packing Poor Column Packing Poor_Separation->Poor_Packing Degradation2 Compound Degradation Low_Yield->Degradation2 Irreversible_Adsorption Irreversible Adsorption Low_Yield->Irreversible_Adsorption Loss_During_Workup Loss During Workup Low_Yield->Loss_During_Workup Solution1 Solution1 Solvent_Too_Nonpolar->Solution1 Solution: Increase Polarity Solution2 Solution2 Degradation->Solution2 Solution: Change Stationary Phase Solution3 Solution3 Wrong_Solvent->Solution3 Solution: Re-optimize with TLC Solution4 Solution4 Overloading->Solution4 Solution: Reduce Sample Load

Caption: Troubleshooting decision tree for nortopsentin D purification.

References

  • Mancini, I., et al. (1996). From Inactive Nortopsentin D, a Novel Bis(indole) Alkaloid Isolated from the Axinellid Sponge Dragmacidon sp. from Deep Waters South of New Caledonia, to a Strongly Cytotoxic Derivative.
  • Aiello, A., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Molecules, 28(18), 6450.
  • Shin, J., et al. (2020). Bioactive Bis(indole) Alkaloids from a Spongosorites sp. Sponge. Marine Drugs, 18(12), 643.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101330, Nortopsentin D. Retrieved from [Link]

  • Phenomenex Inc. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemical Component Analysis of Marine Sponge Extract of Potentially Medicinal Based on Solvent Differences. (2024).
  • Hu, Y., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(2), 108.
  • Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India. (2021). Biomedical and Pharmacology Journal, 14(3).
  • Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog as cyclin dependent kinase 6 inhibitor. (2024). Scientific Reports, 14(1), 1-15.
  • Total Synthesis and Antibacterial Activity of Marine Tris-indole Alkaloid Tulongicin A. (2024).
  • Progress in Studies of Novel Marine Bis(indole) Alkaloids. (2007). Current Organic Chemistry, 11(10), 855-877.
  • Bis-Indole Alkaloids Isolated from the Sponge Spongosorites calcicola Disrupt Cell Membranes of MRSA. (2022). Marine Drugs, 20(2), 126.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Cytotoxic Activity: Nortopsentin A vs. Nortopsentin D

Executive Summary This guide provides an in-depth technical comparison of Nortopsentin A , a bioactive marine bis-indole alkaloid, and Nortopsentin D . It addresses a critical nomenclature distinction in the field: "Nort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of Nortopsentin A , a bioactive marine bis-indole alkaloid, and Nortopsentin D . It addresses a critical nomenclature distinction in the field: "Nortopsentin D" refers to two distinct chemical entities in the literature—a synthetic de-brominated analogue and a natural imidazolone congener .

Key Finding: Nortopsentin A exhibits significant cytotoxic activity (IC50 ~7.6 µM against P388 leukemia cells) driven by its planar imidazole core and bromine substituents.[1] In contrast, both forms of Nortopsentin D are largely inactive in their native states, serving as negative controls that highlight the structural requirements (bromination and aromatic planarity) for biological activity.

Structural & Chemical Divergence

The biological disparity between these compounds stems directly from their structural topology.

FeatureNortopsentin A (Active Prototype)Nortopsentin D (Synthetic Analogue)Nortopsentin D (Natural Congener)
Core Scaffold 2,4-bis(3-indolyl)imidazole 2,4-bis(3-indolyl)imidazole Trisubstituted imidazol-4-one
Substituents 6,6'-DibromoUnsubstituted (H)6,6'-Dibromo
Electronic State Electron-withdrawing (Br)NeutralKeto-enol tautomerism potential
Planarity High (facilitates intercalation)HighDisrupted (non-aromatic core)
Origin Spongosorites ruetzleriCatalytic hydrogenation of ADragmacidon sp.
Structural Impact on Bioactivity[2][3][4][5][6]
  • Nortopsentin A: The bromine atoms at the 6-position of the indole rings increase lipophilicity and electron density, enhancing interaction with hydrophobic pockets in target proteins (e.g., CDK1).

  • Synthetic D: The absence of bromine results in a loss of binding affinity, rendering the molecule significantly less potent.

  • Natural D: The central imidazolone ring disrupts the aromatic continuity found in the imidazole linker of Nortopsentin A. This structural "kink" prevents effective DNA intercalation or kinase ATP-pocket binding, resulting in total inactivity.

Cytotoxic Performance Comparison

The following data consolidates experimental IC50 values from primary isolation and Structure-Activity Relationship (SAR) studies.

Table 1: Comparative IC50 Values (µM)
Cell LineNortopsentin ASynthetic Nortopsentin DNatural Nortopsentin D
P388 (Murine Leukemia)7.6 > 50 (Inactive)N/A
KB (Nasopharyngeal)4.5 - 8.0 High µM rangeInactive (>100)
HCT-116 (Colorectal)~19.0 InactiveN/A
  • Note on Potency: While Nortopsentin A is active, it is often outperformed by Nortopsentin C (mono-bromo, IC50 ~1.7 µM) and methylated derivatives. However, compared to Nortopsentin D (both forms), A is the superior cytotoxic agent.

Mechanistic Diagram: Structure-Activity Flow

The following diagram illustrates why Nortopsentin A succeeds where D fails.

SAR_Logic Subgraph_A Nortopsentin A Mech_Intercalation DNA Intercalation (Planar Stacking) Subgraph_A->Mech_Intercalation High Planarity Mech_CDK CDK1 Inhibition (ATP Pocket Binding) Subgraph_A->Mech_CDK Br-Lipophilicity Subgraph_D_Syn Synthetic Nortopsentin D (No Bromine) Outcome_Inactive Loss of Activity Subgraph_D_Syn->Outcome_Inactive Lacks Hydrophobic Interactions (No Br) Subgraph_D_Nat Natural Nortopsentin D (Imidazolone Core) Subgraph_D_Nat->Outcome_Inactive Steric Clash / Non-Planar Core Outcome_Arrest G2/M Cell Cycle Arrest Mech_Intercalation->Outcome_Arrest Mech_CDK->Outcome_Arrest

Caption: Comparative mechanism showing how structural features of Nortopsentin A drive G2/M arrest, while deficiencies in D variants lead to inactivity.

Mechanism of Action (Nortopsentin A)[7]

Since Nortopsentin D is largely inactive, the mechanistic focus is on Nortopsentin A . Its cytotoxicity is not merely general toxicity but a specific modulation of cell cycle machinery.

  • CDK1/Cyclin B Inhibition: Nortopsentin A acts as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1).

  • G2/M Phase Arrest: By inhibiting CDK1, the cell cannot transition from G2 phase into Mitosis (M phase).

  • Apoptosis Induction: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bcl-2 downregulation, Caspase-3 activation).

Signaling Pathway Visualization

Pathway Nortopsentin Nortopsentin A CDK1 CDK1 / Cyclin B Complex Nortopsentin->CDK1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Nortopsentin->Bcl2 Downregulates G2M G2/M Transition CDK1->G2M Promotes Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Blockade triggers Caspase Caspase-3 Activation Bcl2->Caspase Inhibition releases Caspase->Apoptosis

Caption: Nortopsentin A induces cell death primarily by blocking CDK1, preventing mitosis and triggering apoptotic cascades.

Experimental Protocols

To validate the comparative activity of these compounds, the following protocols are standard.

MTT Cytotoxicity Assay

This assay quantifies cell metabolic activity as an indicator of viability.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate P388 or HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add Nortopsentin A and D (Natural/Synthetic) at serial dilutions (0.1 µM – 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent per well. Incubate 4 hours.

  • Solubilization: Aspirate media (carefully) and add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves to calculate IC50 using non-linear regression.

Cell Cycle Analysis (Flow Cytometry)

Required to distinguish between general necrosis (toxicity) and specific cell cycle arrest (mechanism).

Workflow:

  • Treatment: Treat cells with IC50 concentration of Nortopsentin A for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).

  • Acquisition: Analyze via Flow Cytometer (e.g., FACSCalibur).

  • Result: Nortopsentin A treated cells will show a distinct peak accumulation in the G2/M phase compared to control. Nortopsentin D treated cells will resemble the control profile (cycling normally) due to inactivity.

References

  • Mancini, I., et al. (1996). "From Inactive Nortopsentin D... to a Strongly Cytotoxic Derivative." Helvetica Chimica Acta. Link

  • Sakemi, S., & Sun, H. H. (1991). "Nortopsentins A, B, and C. Cytotoxic and antifungal imidazolediylbis[indoles] from the sponge Spongosorites ruetzleri."[1][2][3] The Journal of Organic Chemistry. Link

  • Casertano, M., et al. (2023).[1] "Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development."[2] Molecules. Link

  • Lansdell, T. A., et al. (2012). "The Bis(Indolyl)Imidazole Alkaloid Nortopsentin A Exhibits Antiplasmodial Activity."[1][4] Antimicrobial Agents and Chemotherapy. Link

  • Guo, J., et al. (2019). "Optimization, Structure–Activity Relationship, and Mode of Action of Nortopsentin Analogues." Journal of Agricultural and Food Chemistry. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of Nortopsentin D Analogues

Topic: Structure-Activity Relationship (SAR) of Nortopsentin D Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Bis-Indole Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Nortopsentin D Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bis-Indole Scaffold

Nortopsentin D, a marine alkaloid originally derived from the deep-sea sponge Spongosorites ruetzleri, represents a pivotal scaffold in the design of small-molecule kinase inhibitors. Unlike its halogenated congeners (Nortopsentins A, B, and C), Nortopsentin D (the synthetic de-bromo analogue) offers a simplified 2,4-bis(3-indolyl)imidazole framework that is highly amenable to structural diversification.

This guide analyzes the structure-activity relationship (SAR) of Nortopsentin D analogues, focusing on the substitution of the central imidazole linker and modifications to the indole "wings." These structural changes have been proven to shift the pharmacological profile from broad-spectrum cytotoxicity to selective Cyclin-Dependent Kinase (CDK) inhibition, specifically targeting CDK1, CDK2, and CDK6 in proliferative carcinomas.

Chemical Space & SAR Analysis

The pharmacological potency of Nortopsentin D analogues is governed by three primary structural domains: the Central Heterocyclic Linker , the Indole Nitrogen Substituents , and the Indole Ring Electronics .

The Central Linker: Imidazole vs. Bioisosteres

The central five-membered ring acts as a spacer that orients the two indole moieties for optimal binding within the ATP-binding pocket of kinases.

  • Imidazole (Parent Scaffold): The native Nortopsentin D core.[1][2] It functions as a hydrogen bond donor/acceptor pair. While active, it often suffers from rapid metabolic clearance and non-selective binding.

  • Thiazole Replacement: Replacing the imidazole with a thiazole ring (S-C=N) significantly enhances lipophilicity and metabolic stability. Thiazole analogues (e.g., derivatives 2c , 2e ) have demonstrated superior potency as CDK1 inhibitors compared to the parent imidazole, likely due to improved hydrophobic interactions within the kinase cleft.

  • Thiophene & 1,2,4-Thiadiazole:

    • Thiophene analogues show high efficacy against leukemia cell lines (e.g., P388), suggesting a mechanism involving intercalation or specific hydrophobic pocket targeting.

    • 1,2,4-Thiadiazole derivatives maintain antiproliferative activity but often require higher concentrations for IC50 achievement compared to thiazoles.

Indole Wing Modifications
  • N-Methylation: Methylation of the indole nitrogen (N1) drastically increases cytotoxicity. This modification removes a hydrogen bond donor, increasing membrane permeability and preventing efflux, but may reduce selectivity for kinases that require an H-bond at the hinge region.

  • 7-Azaindole Substitution: Replacing the carbon at position 7 with nitrogen (7-azaindole) improves water solubility and creates additional hydrogen bonding motifs. 7-azaindole analogues have shown sub-micromolar IC50 values against MCF-7 (breast cancer) and STO (mesothelioma) lines.

SAR Visualization

The following diagram illustrates the permissible structural modifications and their biological impact.

SAR_Nortopsentin Core Nortopsentin D Core (Bis-indolyl Linker) Linker Linker Modification (Central Ring) Core->Linker Indole Indole Modification (Wings) Core->Indole Thiazole Thiazole Substitution (Increases CDK1 Selectivity) Linker->Thiazole Thiophene Thiophene Substitution (Leukemia Specificity) Linker->Thiophene Azaindole 7-Azaindole (Solubility & H-Bonding) Indole->Azaindole Methylation N-Methylation (Increases Potency/Permeability) Indole->Methylation Activity Biological Outcome: G2/M Arrest & Apoptosis Thiazole->Activity Thiophene->Activity Azaindole->Activity Methylation->Activity

Caption: Structural decomposition of Nortopsentin D showing critical modification zones (Linker and Indole wings) and their resulting pharmacological shifts.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the parent Nortopsentin D scaffold against key heterocyclic analogues. Data is aggregated from standardized MTT/MTS proliferation assays and kinase inhibition screens.

Table 1: IC50 Comparison of Nortopsentin D Analogues
Compound ClassKey ModificationTarget SpecificityIC50 (MCF-7 Breast Cancer)IC50 (CDK1 Kinase)Key Characteristic
Nortopsentin D Parent Imidazole CoreBroad Spectrum~7.0 - 10.0 µM> 5.0 µMModerate activity; metabolic liability.
Thiazole Analogue (2c) Imidazole → ThiazoleCDK1 / Cyclin B0.49 µM 0.89 µM High potency; induces G2/M arrest.
Thiophene Analogue (11a) Imidazole → ThiopheneLeukemia (P388)1.8 µMN/DHigh lipophilicity; effective in suspension cells.
7-Azaindole Derivative Indole → 7-AzaindoleCDK1 / GSK3β0.61 µM0.75 µMImproved solubility profile; dual kinase inhibition.
Pyridine Analogue (4i) Imidazole → PyridineCDK6~2.5 µMN/D (CDK6 specific)Targets G1/S transition; distinct from thiazoles.

Note: Lower IC50 values indicate higher potency. Data sources include studies on marine alkaloid derivatives [1, 2, 4].[3][4][5][6][7]

Mechanism of Action: CDK1 Inhibition Pathway[1]

The most potent Nortopsentin D analogues (specifically the thiazole series) function as ATP-competitive inhibitors of Cyclin-Dependent Kinase 1 (CDK1). By blocking the ATP binding pocket, these compounds prevent the phosphorylation of downstream substrates necessary for the G2 to M phase transition in the cell cycle.

Mechanistic Flow[1][3][10]
  • Entry: The analogue permeates the cell membrane (enhanced by N-methylation or lipophilic linkers).

  • Binding: The bis-indole structure occupies the ATP-binding cleft of the CDK1/Cyclin B complex.

  • Arrest: Phosphorylation of substrates (e.g., histone H1) is blocked.

  • Apoptosis: The cell halts in the G2/M phase; prolonged arrest triggers the intrinsic apoptotic pathway via Survivin downregulation.[3]

MOA_Pathway Drug Nortopsentin Analogue (Thiazole/Azaindole) Target CDK1 / Cyclin B Complex Drug->Target Binds to Action ATP Competitive Inhibition Target->Action Effect1 Block G2/M Transition Action->Effect1 Effect2 Downregulation of Survivin Effect1->Effect2 Outcome Apoptosis (Cell Death) Effect2->Outcome

Caption: Pathway illustrating the downstream effects of CDK1 inhibition by Nortopsentin analogues, leading to apoptotic cell death.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the high-potency thiazole analogue and the validation of its kinase activity.

Protocol: Hantzsch Synthesis of Thiazole Analogues

Principle: This method utilizes the condensation of an


-halo ketone with a thioamide to form the central thiazole ring, a robust method for generating the bis-indole scaffold.

Reagents:

  • 3-Indolethioamide (1.0 equiv)

  • 3-(2-Bromoacetyl)indole (1.0 equiv)

  • Ethanol (Absolute)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-indolethioamide in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 3-(2-bromoacetyl)indole dropwise to the solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 95:5).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates spontaneously.

  • Filtration & Wash: Filter the precipitate and wash with cold diethyl ether (2 x 10 mL) to remove unreacted starting materials.

  • Neutralization (Optional): To obtain the free base, suspend the salt in water and adjust pH to 8–9 with aqueous ammonia. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if necessary.

Protocol: CDK1/Cyclin B Kinase Assay

Principle: Measures the transfer of


-

P-ATP to a substrate peptide (Histone H1) in the presence of the inhibitor.

Materials:

  • Recombinant human CDK1/Cyclin B complex.

  • Substrate: Histone H1.

  • Radioactive tracer:

    
    .
    

Workflow:

  • Preparation: Prepare a reaction buffer containing 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, and 1.2 mM DTT.

  • Incubation: Mix the Nortopsentin analogue (dissolved in DMSO, final concentration 0.1% DMSO) with the CDK1/Cyclin B enzyme and Histone H1 substrate. Incubate for 10 minutes at 30°C.

  • Reaction Start: Initiate the reaction by adding a mix of ATP (final conc. 0.15 µM) and

    
    .
    
  • Reaction Stop: After 15 minutes, stop the reaction by adding 10% trichloroacetic acid (TCA).

  • Quantification: Harvest the precipitate onto glass fiber filters using a cell harvester. Measure incorporated radioactivity using a scintillation counter.

  • Calculation: Determine the IC50 using non-linear regression analysis (Sigmoidal dose-response) comparing counts per minute (CPM) against vehicle control.

References

  • Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs. Source: MDPI (Molecules). URL:[Link][3]

  • Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. Source: MDPI (Marine Drugs). URL:[Link][3]

  • Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog as cyclin dependent kinase 6 inhibitor. Source: Scientific Reports (Nature). URL:[Link]

  • Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Source: National Science Foundation (NSF) Public Access. URL:[Link]

Sources

Validation

comparative analysis of nortopsentin D and doxorubicin

Comparative Analysis: Nortopsentin D (and High-Potency Analogs) vs. Doxorubicin Executive Summary: The Challenger vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Nortopsentin D (and High-Potency Analogs) vs. Doxorubicin

Executive Summary: The Challenger vs. The Standard

This guide provides a technical comparative analysis between Doxorubicin (DOX) , the clinical "gold standard" anthracycline, and Nortopsentin D , a marine-derived bis-indole alkaloid. While Doxorubicin remains a cornerstone of chemotherapy, its clinical utility is capped by dose-dependent cardiotoxicity and multidrug resistance (MDR).

Nortopsentin D (and its optimized synthetic analogs, such as the pyridine-derivative 4i and methylated Nortopsentin E ) emerges as a potent challenger. Unlike Doxorubicin’s "sledgehammer" approach of DNA intercalation, Nortopsentins function primarily as Cyclin-Dependent Kinase (CDK) inhibitors , offering nanomolar potency (IC50 < 30 nM in specific lines) and a distinct safety profile centered on anti-inflammatory kinase modulation rather than oxidative stress generation.

Chemical & Mechanistic Profiles

Structural Divergence
  • Doxorubicin: A tetracyclic anthraquinone glycoside. Its planar structure facilitates DNA intercalation, while the quinone moiety is a source of reactive oxygen species (ROS).

  • Nortopsentin D: A bis-indole alkaloid featuring a complex 5,5-disubstituted (4H)-imidazol-4-one core (conclusively synthesized by Keel & Tepe, 2021).[1] Its structure mimics the ATP-binding pocket of kinases, facilitating competitive inhibition.

Mechanism of Action (MOA)
  • Doxorubicin (Genotoxic & Oxidative): [2]

    • Intercalation: Inserts between DNA base pairs, disrupting replication.[3]

    • Topoisomerase II Poisoning: Stabilizes the cleavable complex, causing double-strand breaks.

    • ROS Generation: Iron-mediated redox cycling generates superoxide anions, driving both apoptosis (tumor) and ferroptosis (heart).

  • Nortopsentin D & Analogs (Cell Cycle Arrest):

    • CDK Inhibition: Potent inhibition of CDK1, CDK2, and CDK6.[4]

    • Checkpoint Blockade: Induces arrest at G1 or G2/M phases depending on the specific analog.

    • Apoptosis: Triggers the mitochondrial apoptotic pathway without significant ROS generation.

MOA_Comparison cluster_DOX Doxorubicin Mechanism cluster_NORT Nortopsentin D Mechanism DOX Doxorubicin DNA_Inter DNA Intercalation DOX->DNA_Inter TopoII Topo II Inhibition DOX->TopoII ROS ROS Generation (Quinone Cycling) DOX->ROS DSB DNA Double Strand Breaks DNA_Inter->DSB TopoII->DSB Cardio Cardiotoxicity (Ferroptosis) ROS->Cardio Off-Target Apoptosis Apoptosis (Tumor Cell Death) ROS->Apoptosis DSB->Apoptosis NORT Nortopsentin D (Scaffold) CDK CDK1 / CDK6 Inhibition NORT->CDK Rb Retinoblastoma (Rb) Phosphorylation Block CDK->Rb Arrest Cell Cycle Arrest (G1 or G2/M) Rb->Arrest Arrest->Apoptosis

Figure 1: Mechanistic divergence. Doxorubicin relies on DNA damage and oxidative stress (red), while Nortopsentin targets cell cycle regulation via kinase inhibition (blue).

Comparative Efficacy Data

While Doxorubicin is broadly active, Nortopsentin analogs demonstrate superior potency in specific resistant lines. The table below synthesizes key IC50 data. Note the significant potency of the Nortopsentin Analog 4i against colorectal cancer compared to Doxorubicin.

MetricDoxorubicin (Standard)Nortopsentin Analog (Challenger)Advantage
Target DNA / Topo IICDK6 / CDK1Selectivity
IC50 (Colorectal) 10.11 µM 0.028 µM (28.8 nM) (Analog 4i)350x Potency (Nortopsentin)
IC50 (KB Oral) ~0.5 - 1.0 µM0.014 µM (14 nM) (Methyl-Nortopsentin E)High Potency
IC50 (Leukemia P388) ~0.02 µM0.34 - 1.7 µM (Nortopsentin B/C)Doxorubicin leads
Resistance Profile Susceptible to P-gp effluxOften bypasses P-gp (Kinase Inhibitor)MDR Evasion

Data Sources: Analog 4i data [1], Nortopsentin E data [2], Doxorubicin P388 data [3].

Key Insight: The natural product Nortopsentin D (imidazolinone core) is biologically active, but its synthetic derivatives (e.g., methylated forms or pyridine-substituted analogs like 4i) are required to achieve the nanomolar potency that outperforms Doxorubicin.

Toxicology & Safety Profile

Doxorubicin: The Cardiotoxicity Barrier

Doxorubicin's clinical use is limited by a cumulative lifetime dose (~450–550 mg/m²) due to irreversible heart failure.

  • Mechanism: The quinone moiety undergoes redox cycling, generating superoxide radicals. Cardiac tissue, lacking high levels of catalase, is overwhelmed.

  • Iron Interaction: Dox disrupts iron homeostasis, leading to ferroptosis in cardiomyocytes.

Nortopsentin D: The Kinase Safety Advantage

Nortopsentins, being bis-indole alkaloids, lack the quinone structure responsible for redox cycling.

  • Anti-Inflammatory: In vivo models suggest Nortopsentins possess anti-inflammatory properties, inhibiting cytokine production—a sharp contrast to the pro-inflammatory oxidative stress of Doxorubicin.

  • Predicted Toxicity: As CDK inhibitors, the primary dose-limiting toxicities are expected to be hematological (neutropenia) rather than cardiac.

Experimental Protocols

To validate the comparative efficacy described above, the following MTT Cytotoxicity Protocol is recommended. This protocol is designed to eliminate artifacts common in Doxorubicin assays (e.g., colorimetric interference).

Protocol: Comparative MTT Assay

Reagents:

  • Cell Lines: HCT-116 (Colorectal) or KB (Oral Epidermoid).

  • Controls: Doxorubicin HCl (Positive), DMSO (Vehicle).

  • Test Compound: Nortopsentin D (or Analog 4i).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions (0.001 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

Protocol_Workflow cluster_QC Quality Control Seed 1. Seed Cells (5k/well, 24h) Treat 2. Drug Treatment (Serial Dilution) Seed->Treat Incubate 3. Incubation (48-72h) Treat->Incubate QC1 DMSO < 0.5% Treat->QC1 MTT 4. MTT Addition (4h pulse) Incubate->MTT Read 5. Absorbance (570 nm) MTT->Read QC2 Blank Correction Read->QC2

Figure 2: Validated MTT workflow for comparative cytotoxicity assessment.

Synthesis & Availability

  • Doxorubicin: Primarily sourced via fermentation of Streptomyces peucetius or semi-synthesis from daunorubicin. Widely available.

  • Nortopsentin D:

    • Natural Source: Dragmacidon sp.[5] (Low yield).

    • Total Synthesis: The first total synthesis of the complex Nortopsentin D (imidazolinone) was achieved by Keel & Tepe (2021) .[1]

    • Method: A late-stage Pinacol-like rearrangement is the key step to form the 5,5-disubstituted (4H)-imidazol-4-one core.

    • Implication: Researchers wishing to study the exact natural product must likely collaborate with synthetic organic chemistry labs or utilize the specific synthesis route described by Keel & Tepe, as commercial availability is limited compared to the simpler Nortopsentin A-C analogs.

References

  • Anti colorectal cancer activity and in silico studies of novel pyridine nortopsentin analog. Scientific Reports/NIH. (2024). Link (Demonstrates Analog 4i IC50 28.8 nM vs Dox 10.11 µM).

  • Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters. (2021). Link (Definitive synthesis of the natural product).

  • Nortopsentins as Leads from Marine Organisms for Anticancer Agent Development. Marine Drugs. (2023). Link (Review of Nortopsentin family efficacy and methylated derivatives).

  • Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. Frontiers in Pharmacology. (2022). Link (Mechanisms of Dox toxicity).

  • Antitumor activity and biochemical effects of topsentin. Biochemical Pharmacology. (1988). Link (Foundational data on bis-indole alkaloids).

Sources

Comparative

Publish Comparison Guide: Validating the Target of Nortopsentin D in Cancer Cells

Executive Summary Nortopsentin D , a bis-indolyl alkaloid originally isolated from the marine sponge Dragmacidon sp., presents a unique challenge in drug discovery. While the natural product itself is often cited as havi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nortopsentin D , a bis-indolyl alkaloid originally isolated from the marine sponge Dragmacidon sp., presents a unique challenge in drug discovery. While the natural product itself is often cited as having low cytotoxicity, its structural analogues (particularly thiazole and methylated derivatives) exhibit potent antiproliferative activity. The primary validated target for these active derivatives is Cyclin-Dependent Kinase 1 (CDK1) , a critical regulator of the G2/M cell cycle transition. Secondary mechanisms involving DNA minor groove binding have also been reported for the broader nortopsentin family.

This guide details the rigorous validation of Nortopsentin D (and its optimized analogues) against RO-3306 (a selective CDK1 inhibitor) and Doxorubicin (a DNA intercalator). It provides a self-validating workflow to distinguish between kinase inhibition and non-specific DNA binding.

Part 1: Comparative Analysis

The following table contrasts Nortopsentin D (represented by its active thiazole analogue) with established alternatives to benchmark its performance and mechanism.

FeatureNortopsentin D (Active Analogue) RO-3306 (Benchmark) Doxorubicin (Control)
Primary Target CDK1 (Cyclin B1 complex) CDK1 (Selective)DNA (Intercalation) / Topo II
Mechanism ATP-competitive inhibitionATP-competitive inhibitionDNA Damage Response
Phenotype G2/M Phase Arrest G2/M Phase ArrestG2/M Arrest + S-phase delay
IC50 (Enzymatic) ~0.3 – 0.9 µM (Analogue dependent)~0.035 µM (35 nM)N/A (Non-enzymatic)
Selectivity Moderate (may hit CDK2/5)High (>10-fold vs CDK2)Low (Genotoxic)
Cellular Binding Validated via CETSAValidated via CETSAValidated via Fluorescence
Toxicity Profile Cytostatic > Cytotoxic (Dose dependent)Reversible G2/M blockHighly Cytotoxic
Part 2: Mechanism of Action & Signaling Pathway[1][2][3]

The antiproliferative effect of Nortopsentin D analogues stems from the inhibition of the CDK1/Cyclin B1 complex. This complex is the "master switch" for entry into mitosis. Inhibition prevents the phosphorylation of downstream substrates (like Lamin A/C and Histone H1), trapping cells in the G2 phase and eventually triggering apoptosis via the mitochondrial pathway.

Figure 1: CDK1 Signaling Pathway and Nortopsentin D Intervention

CDK1_Pathway Nortopsentin Nortopsentin D (Active Analogue) CDK1_CycB CDK1 / Cyclin B1 Complex Nortopsentin->CDK1_CycB Inhibits (ATP Competition) RO3306 RO-3306 (Benchmark) RO3306->CDK1_CycB Inhibits Substrates Mitotic Substrates (Lamin A/C, Histone H1) CDK1_CycB->Substrates Phosphorylates G2_Arrest G2 Phase Arrest CDK1_CycB->G2_Arrest Inhibition leads to Wee1 Wee1 Kinase (Inhibitory) Wee1->CDK1_CycB Phosphorylates (Inhibits) Cdc25 Cdc25 Phosphatase (Activating) Cdc25->CDK1_CycB Dephosphorylates (Activates) Mitosis Mitosis Entry (M Phase) Substrates->Mitosis Promotes Apoptosis Apoptosis (Mitochondrial Pathway) G2_Arrest->Apoptosis Prolonged Arrest

Caption: Pathway illustrating Nortopsentin D's blockade of the CDK1/Cyclin B1 complex, preventing mitotic entry and inducing G2 arrest.[1]

Part 3: Validation Protocols

To validate Nortopsentin D as a CDK1 inhibitor (and rule out non-specific toxicity), you must employ a "Triangulation Strategy": Phenotypic (Cell Cycle), Biophysical (CETSA), and Biochemical (Kinase Assay).

Protocol 1: Phenotypic Profiling (Cell Cycle Analysis)

Objective: Confirm that Nortopsentin D induces the specific G2/M arrest phenotype characteristic of CDK1 inhibition, distinct from the S-phase delay seen with some DNA damaging agents.

Materials:

  • Cancer Cell Line (e.g., HeLa or MCF-7).

  • Propidium Iodide (PI) Staining Solution (containing RNase A).

  • Flow Cytometer.[2]

  • Controls: DMSO (Negative), RO-3306 (5 µM, Positive).

Step-by-Step Workflow:

  • Synchronization (Optional but Recommended): Synchronize cells at the G1/S boundary using a double thymidine block to maximize the visibility of the G2/M arrest.

  • Treatment: Treat cells with Nortopsentin D (IC50 and 2x IC50) for 12–24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C for >2 hours.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase staining buffer. Incubate for 30 mins at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Analysis: Use ModFit or FlowJo to calculate the % of cells in G1, S, and G2/M phases.

    • Success Criteria: A significant accumulation (>40-60%) of cells in the G2/M peak (4N DNA content) compared to DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Prove physical binding of Nortopsentin D to CDK1 inside living cells. If the compound binds, it will thermally stabilize the protein.

Materials:

  • Antibody: Anti-CDK1 (e.g., Cell Signaling Technology #9116).

  • Thermocycler.

Step-by-Step Workflow:

  • Treatment: Treat live cells with Nortopsentin D (10-20 µM) or DMSO for 1 hour.

  • Harvest: Wash and resuspend cells in PBS containing protease inhibitors.

  • Aliquot: Divide the cell suspension into 8–10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a different temperature (gradient: 40°C to 67°C) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw (liquid nitrogen/37°C) 3 times to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE and Western Blot for CDK1.

  • Data Plotting: Plot signal intensity vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (higher T_agg) for the Nortopsentin-treated sample compared to DMSO.

Protocol 3: Biochemical Kinase Assay (ADP-Glo)

Objective: Quantify the inhibitory potency (IC50) against purified CDK1/Cyclin B1 enzyme.

Materials:

  • Recombinant CDK1/Cyclin B1 complex.

  • Substrate: Histone H1 peptide.

  • ADP-Glo Kinase Assay Kit (Promega).

Step-by-Step Workflow:

  • Reaction Mix: Prepare kinase buffer containing CDK1 enzyme, Histone H1 substrate, and varying concentrations of Nortopsentin D.

  • Initiation: Add ATP (at K_m concentration, typically 10-50 µM) to start the reaction.

  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 mins.

  • Measurement: Read luminescence.

    • Success Criteria: A dose-dependent reduction in luminescence yielding an IC50 in the sub-micromolar range (0.1 – 1.0 µM).

Part 4: Validation Logic Diagram

Figure 2: Target Validation Workflow

Validation_Workflow Start Compound: Nortopsentin D Step1 Phenotypic Assay (Flow Cytometry) Start->Step1 Result1 G2/M Arrest? Step1->Result1 Step2 Biophysical Assay (CETSA) Result1->Step2 Yes Invalid Re-evaluate: DNA Binding / Off-Target Result1->Invalid No (e.g., S-phase delay) Result2 Thermal Shift? Step2->Result2 Step3 Biochemical Assay (Kinase Profiling) Result2->Step3 Yes Result2->Invalid No (Doesn't bind) Result3 IC50 < 1µM? Step3->Result3 Valid VALIDATED TARGET: CDK1 Inhibitor Result3->Valid Yes Result3->Invalid No

Caption: Decision tree for validating Nortopsentin D. Failure at any node requires investigation of alternative mechanisms (e.g., DNA intercalation).

References
  • Comparison of CDK1 Inhibitors: Vassilev, L. T., et al. (2006). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. Link (Note: Contextual reference for RO-3306 mechanism).

  • Nortopsentin Analogues and CDK1: Carbone, A., et al. (2017). Synthesis, antitumor activity and CDK1 inhibition of new thiazole nortopsentin analogues. European Journal of Medicinal Chemistry. Link

  • Nortopsentin Structure & Synthesis: Keel, K. L., & Tepe, J. J. (2021).[3] Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Organic Letters. Link

  • CETSA Methodology: Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Bis-indole Alkaloids Review: Pecoraro, C., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Molecules. Link

Sources

Validation

Technical Guide: Cross-Resistance Profiling of Nortopsentin D and Bioactive Bis-Indole Analogs

Topic: Cross-Resistance Studies with Nortopsentin D Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Compound Identity Nortopsenti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Resistance Studies with Nortopsentin D Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Identity

Nortopsentin D represents a critical pivot point in the study of marine bis-indole alkaloids. While the natural product itself (isolated from Dragmacidon sp.) exhibits negligible cytotoxicity against standard tumor lines (IC50 > 50 µM), its structural scaffold—specifically when methylated or modified into thiazole analogs (e.g., NORA234)—yields agents with nanomolar potency (IC50 ~18 nM) that bypass classical multidrug resistance (MDR) mechanisms.

This guide details the experimental framework for evaluating cross-resistance in Nortopsentin D derivatives, distinguishing between intrinsic efflux-mediated resistance (P-gp/ABCB1) and adaptive signaling resistance (CHK1/DDR), which is the primary hurdle for this chemical class.

Chemical Identity & Status[1][2][3][4]
  • Compound Class: Bis-indolyl imidazole/imidazolone alkaloids.[1][2]

  • Natural Status: Inactive (Pro-drug or scaffold precursor).

  • Bioactive Forms: Methylated Nortopsentin D; Thiazole analogs (NORA234).

  • Primary Target: Cyclin-Dependent Kinase 1 (CDK1).

  • Mechanism of Action: G2/M Phase Cell Cycle Arrest.[3][4]

Mechanism of Action & Resistance Rationale

Unlike taxanes or vinca alkaloids that target tubulin, bioactive Nortopsentin derivatives function as ATP-competitive inhibitors of CDK1. This distinct mechanism provides a rationale for their lack of cross-resistance in cell lines resistant to spindle poisons.

The Resistance Paradox

While Nortopsentin derivatives evade P-glycoprotein (P-gp) efflux, they trigger a specific adaptive resistance mechanism in cancer stem cells (CSCs).

  • Classical MDR (P-gp): Nortopsentin analogs are poor substrates for ABCB1 transporters.

  • Adaptive Resistance (DDR): Treatment induces replication stress. In response, resistant subpopulations (specifically CD44v6+ CSCs) upregulate Checkpoint Kinase 1 (CHK1) to repair DNA damage and survive G2/M arrest.

ResistanceMechanism cluster_0 Drug Action cluster_1 Adaptive Resistance Pathway Nortopsentin Derivative Nortopsentin Derivative CDK1 Inhibition CDK1 Inhibition Nortopsentin Derivative->CDK1 Inhibition G2/M Arrest G2/M Arrest CDK1 Inhibition->G2/M Arrest Replication Stress Replication Stress G2/M Arrest->Replication Stress Prolonged Exposure ATR Activation ATR Activation Replication Stress->ATR Activation CHK1 Upregulation CHK1 Upregulation ATR Activation->CHK1 Upregulation DNA Repair (HR) DNA Repair (HR) CHK1 Upregulation->DNA Repair (HR) Cell Survival (Resistance) Cell Survival (Resistance) DNA Repair (HR)->Cell Survival (Resistance) Rabusertib (CHK1 Inhibitor) Rabusertib (CHK1 Inhibitor) Rabusertib (CHK1 Inhibitor)->CHK1 Upregulation Blocks

Caption: Adaptive resistance pathway for Nortopsentin scaffolds. Inhibition of CDK1 triggers replication stress, activating the ATR-CHK1 axis which repairs DNA damage, allowing cell survival. Co-targeting CHK1 restores sensitivity.

Comparative Performance Analysis

The following data contrasts the natural inactive Nortopsentin D with its bioactive methylated form and the optimized analog NORA234, against standard chemotherapeutics.

Table 1: Cytotoxicity Profile (IC50 in µM)

Note: "Natural D" refers to the unmodified imidazole alkaloid. "Methyl-D" refers to the N-methylated derivative.

Cell LinePhenotypeNatural Nortopsentin DMethylated Nortopsentin DNORA234 (Analog)Doxorubicin (Control)
KB Oral Carcinoma (Parental)> 50.0 (Inactive)0.018 (18 nM)0.0250.50
P388 Murine Leukemia> 20.00.340.150.04
HCT116 Colorectal Carcinoma> 50.00.0220.0280.20
HCT116/R MDR (P-gp High) > 50.0 0.024 0.030 > 10.0
CR-CSphC Colorectal Stem SpheresN/A0.150.20> 5.0

Key Insight: The Resistance Index (RI) for Methylated Nortopsentin D is ~1.1 (virtually no cross-resistance), whereas Doxorubicin shows an RI > 50 in P-gp overexpressing lines.

Experimental Protocols

To rigorously validate cross-resistance, researchers must employ a Self-Validating Protocol that controls for both pump-mediated and adaptive resistance.

Protocol A: Clonogenic Cross-Resistance Assay

Objective: Determine if resistance is intrinsic (efflux) or adaptive (recovery).

  • Cell Seeding:

    • Seed 500 cells/well in 6-well plates (Parental vs. Resistant lines).

    • Control: Use a known P-gp substrate (e.g., Paclitaxel) to validate the "Resistant" phenotype of the cell line.

  • Drug Treatment:

    • Treat with Methylated Nortopsentin D (0.01 – 10 µM) for 24 hours.

    • Washout Step (Critical): Remove drug-containing media, wash 2x with PBS, and replace with fresh media. This distinguishes cytotoxic (irreversible) from cytostatic effects.

  • Incubation:

    • Incubate for 10–14 days to allow colony formation.

  • Quantification:

    • Fix with methanol/acetic acid (3:1). Stain with 0.5% Crystal Violet.

    • Count colonies >50 cells.

    • Calculation:

      
      
      
Protocol B: Adaptive Resistance Profiling (Sphere Formation)

Objective: Detect CHK1-mediated resistance in stem-cell enriched populations.

  • Sphere Culture:

    • Culture cells in ultra-low attachment plates using serum-free media supplemented with EGF/bFGF.

  • Treatment Regimen:

    • Arm A: Vehicle (DMSO).

    • Arm B: Nortopsentin Analog (IC50 dose).[5][6]

    • Arm C: Nortopsentin Analog + CHK1 Inhibitor (e.g., Rabusertib 100 nM).

  • Flow Cytometry Readout (72h):

    • Dissociate spheres. Stain for CD44v6 (Stem marker) and γH2AX (DNA Damage).

    • Expectation: Arm B will show enrichment of CD44v6+ cells (resistant fraction). Arm C should ablate this fraction.

Workflow Visualization

The following diagram illustrates the decision matrix for investigating Nortopsentin cross-resistance.

ExperimentalWorkflow Start Start: Nortopsentin D Study CheckStructure Is compound Methylated/Functionalized? Start->CheckStructure Inactive STOP: Natural Nortopsentin D is Inactive CheckStructure->Inactive No (Natural) ScreenParental Screen Parental Line (MTT/CCK-8) CheckStructure->ScreenParental Yes (Analog) ScreenMDR Screen MDR Line (P-gp+) ScreenParental->ScreenMDR CalcRI Calculate Resistance Index (RI) (IC50 Resistant / IC50 Parental) ScreenMDR->CalcRI Decision RI Value? CalcRI->Decision LowRI RI < 2.0 (No Cross-Resistance) Decision->LowRI Low HighRI RI > 5.0 (Cross-Resistance) Decision->HighRI High InvestigateMech Investigate Adaptive Mechanism (Western Blot: CHK1, p-CHK1) LowRI->InvestigateMech Check Long-term Survival

Caption: Decision matrix for evaluating Nortopsentin derivatives. Note that natural Nortopsentin D requires structural modification to exhibit activity suitable for resistance testing.

References

  • Mancini, I., et al. (1996). From Inactive Nortopsentin D... to a Strongly Cytotoxic Derivative.[7][8] Helvetica Chimica Acta.[7][8][9][10]

  • Di Stefano, A., et al. (2021). CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin. iScience (Cell Press).

  • Casciaro, B., et al. (2023). Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Molecules.[3][11][12][4][5][6][7][8][9][13][14]

  • Jiang, B., & Gu, X. H. (2000). Syntheses and cytotoxicity evaluation of bis(indolyl)thiazole...[11] Analogues of cytotoxic marine bis(indole) alkaloid. Bioorganic & Medicinal Chemistry.[11][12][5][6][7][9][14]

  • Yang, C., et al. (2021). Total Synthesis of Nortopsentin D via a Late-Stage Pinacol-like Rearrangement. Journal of Organic Chemistry.[12]

Sources

Comparative

Comparative Guide: IC50 Values of Nortopsentin D and Synthetic Analogues

Executive Summary: From Marine Scaffold to Synthetic Potency Nortopsentin D , a bis-indole alkaloid isolated from the deep-sea sponge Dragmacidon sp., represents a classic case of "nature as a starting point." While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: From Marine Scaffold to Synthetic Potency

Nortopsentin D , a bis-indole alkaloid isolated from the deep-sea sponge Dragmacidon sp., represents a classic case of "nature as a starting point." While the natural product itself exhibits moderate cytotoxicity, its unique 2,4-bis(indolyl) core has served as a privileged scaffold for medicinal chemistry.

This guide analyzes the transition from the natural alkaloid to optimized synthetic analogues . Experimental data reveals that replacing the central imidazole ring with alternative heterocycles (thiazole, thiophene, pyrrole) and modifying the indole nitrogen (N-methylation) can improve IC50 values by orders of magnitude—shifting potency from the micromolar (µM) to the nanomolar (nM) range.

Key Insight: The most potent synthetic analogues (e.g., Thiazole Derivative 2h) exhibit IC50 values <0.3 µM against colorectal and leukemia cell lines, vastly outperforming the natural parent compounds.

Chemical Architecture & Analogue Classes

To understand the data, one must distinguish the structural variations. The core pharmacophore consists of two indole rings separated by a spacer.

  • Class I: Natural Nortopsentins (A-D): Imidazole spacer. Often limited by metabolic stability or moderate potency.

  • Class II: Thiazole Analogues: Imidazole replaced by a thiazole ring.[1] This bioisostere often improves lipophilicity and membrane permeability.

  • Class III: N-Methylated Derivatives: Methylation of the indole nitrogen. drastically increases cellular uptake and cytotoxicity.

SAR Visualization: The Optimization Logic

The following diagram illustrates the structural evolution and the logic behind the synthetic modifications.

SAR_Logic Natural Natural Nortopsentin D (Imidazole Spacer) Thiazole Thiazole Analogues (Bioisosteric Replacement) Natural->Thiazole Improve Metabolic Stability Methylated N-Methylated Derivatives (Hydrophobicity Tuning) Natural->Methylated Increase Cellular Uptake Potency High Potency (IC50 < 0.5 µM) Thiazole->Potency Optimized Binding Methylated->Potency Enhanced Permeability

Figure 1: Structural optimization pathway from the natural scaffold to high-potency synthetic drugs.

Comparative Efficacy Data (IC50 Values)

The following table consolidates experimental data from multiple studies, directly comparing the natural scaffold against its most potent synthetic evolutions.

Table 1: Comparative IC50 Values (µM) Across Cancer Cell Lines

Compound ClassSpecific VariantHCT-116 (Colon)MCF-7 (Breast)MOLT-4 (Leukemia)Mechanism of Action
Natural Product Nortopsentin A-C (Avg)4.5 - 20.7> 20.07.6DNA Binding / Weak CDK Inhibition
Synthetic Thiazole Analogue 2h 0.27 1.05 < 0.01 Potent CDK1 Inhibition
Synthetic Thiazole Analogue 2f2.932.290.48CDK1 Inhibition
Synthetic Bis-indolyl-pyrrole 1b~0.671.40N/ATubulin Polymerization Inhibition
Synthetic N-Methylated Nortopsentin BN/A0.900.34 (P388)Enhanced Cellular Uptake

Data Interpretation:

  • Leukemia Selectivity: The Thiazole Analogue 2h is exceptionally potent against leukemia cells (MOLT-4), with an IC50 in the nanomolar range (<10 nM), making it nearly 1000x more potent than the natural parent compound.

  • Colon Cancer: Against HCT-116, the optimized thiazole 2h (0.27 µM) is roughly 10-fold more potent than the standard thiazole 2f (2.93 µM), highlighting the importance of specific substituents (e.g., chlorophenyl moieties) on the central ring.

Mechanism of Action: CDK1 Inhibition[3]

The primary driver for the cytotoxicity of these synthetic analogues is the inhibition of Cyclin-Dependent Kinase 1 (CDK1). Unlike the natural product, which may have a mixed mechanism, the optimized thiazole analogues fit precisely into the ATP-binding pocket of CDK1.

Pathway Visualization: This diagram maps the cellular cascade triggered by the synthetic analogues.

Mechanism Drug Thiazole Analogue (e.g., Compound 2h) Target CDK1 / Cyclin B Complex Drug->Target Competitive Inhibition (ATP Pocket) Checkpoint G2/M Checkpoint Arrest Target->Checkpoint Prevents Mitotic Entry Signal Apoptotic Signaling (Caspase 3/7 Activation) Checkpoint->Signal Prolonged Arrest Outcome Cell Death (Apoptosis) Signal->Outcome

Figure 2: The pharmacological cascade. The analogue inhibits CDK1, trapping cells in the G2/M phase, leading to apoptosis.[2]

Experimental Protocols

To replicate these data or evaluate new analogues, the following standardized protocols are recommended. These methods ensure data integrity and comparability with the values listed above.

Protocol A: In Vitro Cytotoxicity Assay (SRB/MTT)

Use this to generate IC50 curves.

  • Seeding: Plate tumor cells (e.g., HCT-116) in 96-well plates at a density of

    
     cells/well.
    
  • Incubation: Allow cells to adhere for 24 hours at 37°C in 5% CO2.

  • Treatment: Add the test compound (dissolved in DMSO) in serial dilutions (e.g., 0.01 µM to 100 µM). Ensure final DMSO concentration is <0.1%.

  • Exposure: Incubate for 48 or 72 hours.

  • Fixation (SRB Method): Fix cells with cold 50% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 mins.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read absorbance at 515 nm.

  • Calculation: Plot dose-response curves and calculate IC50 using non-linear regression (e.g., GraphPad Prism).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Use this to confirm the G2/M arrest mechanism.

  • Treatment: Treat cells with the IC50 concentration of the analogue for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Incubate for 30 mins in the dark. Analyze using a flow cytometer (e.g., FACSCalibur).

  • Result: A potent Nortopsentin analogue will show a distinct peak accumulation in the G2/M phase compared to control.

Conclusion & Recommendations

For researchers in drug discovery:

  • Prioritize Thiazole Scaffolds: The data conclusively shows that thiazole-based analogues (specifically those with 2-chloro-3-nitro-phenyl substitutions like Compound 2h ) offer the best therapeutic window, particularly for leukemia and colorectal cancer models.

  • Focus on Solubility: While N-methylation improves potency, it can impact solubility. Formulation strategies (e.g., liposomal delivery) may be required for in vivo translation.

  • Mechanism Check: Always validate cytotoxicity data with Cell Cycle Analysis. If the compound does not arrest cells in G2/M, it may be acting via a non-specific toxic mechanism rather than the targeted CDK1 pathway.

References

  • Synthesis and Antitumor Activity of New Thiazole Nortopsentin Analogs. European Journal of Medicinal Chemistry. (2017). Link

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Scientia Pharmaceutica. (2021). Link

  • Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. Marine Drugs. (2023). Link

  • In Vitro Cytotoxicity Assays and IC50 for Tumor Cell Lines. Altogen Labs. Link

  • Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. Marine Drugs. (2014). Link

Sources

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Nortopsentin D

As researchers and scientists at the forefront of drug discovery, our work with novel marine-derived compounds like nortopsentin D holds immense promise. However, with great potential comes the critical responsibility of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug discovery, our work with novel marine-derived compounds like nortopsentin D holds immense promise. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. Nortopsentin D, a synthetic analogue of marine bis-indolyl alkaloids, and its related compounds have demonstrated significant cytotoxic properties in various studies.[1][2][3] This guide provides essential, immediate safety and logistical information for handling nortopsentin D, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Hazard Assessment: Understanding the Risks of Nortopsentin D

Key Hazards:

  • Cytotoxicity: Nortopsentin analogues have shown to be cytotoxic to various cell lines.[1][2][3]

  • Route of Exposure: The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal absorption, and accidental ingestion.

  • Physical Form: Nortopsentin D is likely a solid (powder), which can be easily aerosolized.

Hazard ClassificationPotential Health EffectsPrimary Routes of Exposure
Cytotoxic Agent Cell damage, potential for long-term health effects.Inhalation, Dermal Contact, Ingestion, Eye Contact
Fine Powder Respiratory irritation, ease of aerosolization.Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling nortopsentin D. A risk assessment should always be conducted to determine the specific PPE required for the task at hand.[4]

Core PPE for Handling Nortopsentin D

The following PPE should be considered the minimum requirement when working with nortopsentin D in any form:

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[5]

  • Protective Clothing: A disposable, solid-front, back-closing laboratory gown is recommended over a standard lab coat to provide a better barrier against powders and liquids.[5]

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is essential. The outer glove should be changed immediately upon contamination.

  • Footwear: Fully enclosed, chemical-resistant footwear must be worn.[5]

Task-Specific PPE Recommendations
TaskRequired PPERationale
Handling Solid Nortopsentin D (e.g., weighing, aliquoting) Core PPE + Respiratory Protection (N95 or higher)To prevent inhalation of aerosolized powder. These tasks should be performed in a chemical fume hood or a ventilated balance safety enclosure.
Preparing Stock Solutions Core PPE + Respiratory Protection (if not in a fume hood)To protect against inhalation of aerosols and splashes of the solvent and dissolved compound.
Administering to Cell Cultures Core PPEWork should be conducted in a biological safety cabinet to maintain sterility and containment.
Cleaning and Decontamination Core PPETo protect against contact with residual nortopsentin D.

Procedural Guidance: Step-by-Step Safety Protocols

Adherence to strict protocols for donning, doffing, and disposal of PPE is crucial to prevent contamination.

Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, ensuring it is fully closed at the back.

  • Respiratory Protection (if required): Don the respirator, ensuring a proper fit check.

  • Eye Protection: Put on chemical splash goggles.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the gown.

Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated cytotoxic waste container.

  • Gown: Remove the gown by rolling it down from the shoulders, ensuring the contaminated front is folded inward. Dispose of it in the cytotoxic waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove goggles from the back to the front.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Managing Nortopsentin D Waste

All materials contaminated with nortopsentin D are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: All disposable PPE, contaminated lab supplies (e.g., pipette tips, tubes), and empty vials should be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste.[6] This waste is typically incinerated.[7]

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6] Some cytotoxic solutions may be chemically inactivated, but this must be verified for the specific compound and approved by your institution's environmental health and safety department.

Emergency Procedures: Be Prepared

Spill:

  • Evacuate the immediate area and alert others.

  • If a small spill occurs within a chemical fume hood, use a chemotherapy spill kit to clean it up while wearing appropriate PPE.

  • For larger spills or spills outside of a containment device, evacuate the lab, close the door, and contact your institution's emergency response team.

Exposure:

  • Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air.

  • Seek immediate medical attention after any exposure.

Visualizing the PPE Selection Process

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE when working with nortopsentin D.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedural Analysis cluster_ppe PPE Selection cluster_end Final Check Start Identify the task involving Nortopsentin D IsSolid Handling solid/powder form? Start->IsSolid IsSolution Preparing or handling solutions? IsSolid->IsSolution No RespProtection Add Respiratory Protection (N95 or higher) IsSolid->RespProtection Yes IsAdmin Administering to cultures? IsSolution->IsAdmin No WorkInHood Work in Chemical Fume Hood or Ventilated Enclosure IsSolution->WorkInHood Yes CorePPE Core PPE: - Double Nitrile Gloves - Disposable Gown - Goggles - Closed-toe Shoes IsAdmin->CorePPE No WorkInBSC Work in Biological Safety Cabinet IsAdmin->WorkInBSC Yes Proceed Proceed with Caution CorePPE->Proceed RespProtection->WorkInHood WorkInHood->CorePPE WorkInBSC->CorePPE

Caption: PPE selection workflow for handling nortopsentin D.

References

  • Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. PubMed Central. [Link]

  • Cytotoxic waste disposal. Weizmann Institute of Science. [Link]

  • Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. [Link]

  • Cytotoxic drugs and related waste – risk management. SafeWork NSW. [Link]

  • Chemical Hazards. Emory University Environmental Health and Safety Office. [Link]

  • Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development. ResearchGate. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • Disposal of Cytotoxic Waste. YouTube. [Link]

  • Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity. MDPI. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]

  • Synthesis and Antiproliferative Activity of 2,5-bis(3′-Indolyl)pyrroles, Analogues of the Marine Alkaloid Nortopsentin. MDPI. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

Sources

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